1-(Bromomethyl)-3,5-di-tert-butylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-3,5-ditert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYBGHMHAJTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CBr)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403404 | |
| Record name | 1-(Bromomethyl)-3,5-di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62938-08-3 | |
| Record name | 1-(Bromomethyl)-3,5-di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Di-tert-butylbenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Bromomethyl)-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Bromomethyl)-3,5-di-tert-butylbenzene. This sterically hindered benzyl bromide derivative serves as a versatile reagent in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its utility in the synthesis of biologically active molecules, including steroid sulfatase inhibitors and antimicrobial peptides. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are presented and analyzed.
Introduction
This compound (Compound 1 ) is an aromatic organic compound characterized by a benzene ring substituted with a bromomethyl group and two bulky tert-butyl groups at the meta positions. This unique substitution pattern imparts significant steric hindrance around the reactive benzylic bromide, influencing its reactivity and making it a valuable tool for introducing the 3,5-di-tert-butylbenzyl moiety into various molecular scaffolds. This structural feature is of particular interest in medicinal chemistry and materials science, where the bulky, lipophilic di-tert-butylphenyl group can be used to modulate the pharmacological and physical properties of target molecules.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₃Br | [1][2][3] |
| Molecular Weight | 283.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 30 °C | [1][2] |
| Boiling Point | 279.7 °C at 760 mmHg | [1][2] |
| Density | 1.122 g/cm³ | [1] |
| CAS Number | 62938-08-3 | [1][2][3] |
| Solubility | Insoluble in water. Soluble in common organic solvents like THF, CH₂Cl₂, and hexanes. | [4] |
Reactivity and Chemical Properties
The chemical reactivity of this compound is dominated by the presence of the benzylic bromide. The C-Br bond is susceptible to nucleophilic substitution, making this compound an excellent alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The two bulky tert-butyl groups sterically shield the benzylic carbon, which can influence the kinetics and regioselectivity of its reactions.
Common reactions involving this compound include:
-
Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with various nucleophiles to introduce the 3,5-di-tert-butylbenzyl group.
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding ethers.
-
Gabriel Synthesis: Used in the synthesis of primary amines.
-
Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, a powerful carbon nucleophile.
The stability of the compound is generally good under standard laboratory conditions, though it should be protected from strong bases and high temperatures to prevent elimination or decomposition.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the radical bromination of 3,5-di-tert-butyltoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3,5-Di-tert-butyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-di-tert-butyltoluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with deionized water to remove any remaining succinimide and other water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford pure this compound as a white to off-white solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by the following signals:
-
δ 7.20-7.10 (m, 3H): These signals correspond to the aromatic protons. Due to the meta-substitution pattern, a complex multiplet is often observed.
-
δ 4.45 (s, 2H): A sharp singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group.
-
δ 1.32 (s, 18H): A strong singlet representing the eighteen equivalent protons of the two tert-butyl groups.
-
-
¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum shows the following key resonances:
-
δ 151.0: Quaternary carbons of the benzene ring attached to the tert-butyl groups.
-
δ 138.0: Quaternary carbon of the benzene ring attached to the bromomethyl group.
-
δ 125.0, 122.0: Carbons of the benzene ring bearing a hydrogen atom.
-
δ 35.0: Quaternary carbons of the tert-butyl groups.
-
δ 34.0: Carbon of the bromomethyl (-CH₂Br) group.
-
δ 31.5: Methyl carbons of the tert-butyl groups.
-
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure:
-
3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
2960-2870 cm⁻¹: C-H stretching vibrations of the tert-butyl and methyl groups.
-
1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
1250 cm⁻¹: C-H bending vibrations of the tert-butyl groups.
-
680-640 cm⁻¹: C-Br stretching vibration of the bromomethyl group.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 282 and 284, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Base Peak: The base peak is typically observed at m/z 203, resulting from the loss of the bromine atom to form the stable 3,5-di-tert-butylbenzyl cation.[5][6]
-
Other Fragments: Another significant fragment is often seen at m/z 57, corresponding to the tert-butyl cation.
References
- 1. rsc.org [rsc.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Chemical Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. 1-Bromo-3,5-di-tert-butylbenzene | C14H21Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 6. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
An In-Depth Technical Guide to 1-(Bromomethyl)-3,5-di-tert-butylbenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(bromomethyl)-3,5-di-tert-butylbenzene, a versatile reagent in organic synthesis. The document details its structural formula, physicochemical properties, a standard synthesis protocol, and an analysis of its structural isomers. The information is tailored for professionals in chemical research and drug development who utilize sterically hindered building blocks for creating complex molecular architectures.
Core Compound: this compound
This compound, also known as 3,5-di-tert-butylbenzyl bromide, is an aromatic organic compound.[1][2] Its structure features a benzene ring substituted with two bulky tert-butyl groups at the meta positions relative to a bromomethyl group. This steric hindrance significantly influences its reactivity, making it a valuable tool for introducing the 3,5-di-tert-butylbenzyl moiety in a controlled manner. The presence of the reactive benzylic bromide functional group allows for a variety of nucleophilic substitution reactions.[3]
Caption: Structural formula of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value |
| CAS Number | 62938-08-3 |
| Molecular Formula | C₁₅H₂₃Br |
| Molecular Weight | 283.25 g/mol |
| Appearance | Solid |
| Melting Point | 30 °C[4] |
| Boiling Point | 279.7 °C at 760 mmHg[1][4] |
| Density | 1.1 ± 0.1 g/cm³[4] |
| InChI Key | SNRYBGHMHAJTTM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)c1cc(CBr)cc(c1)C(C)(C)C |
Experimental Protocol: Synthesis
The most common method for synthesizing this compound is through the radical bromination of 3,5-di-tert-butyltoluene at the benzylic position. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is highly effective for this transformation.[5][6][7][8]
Reaction: Wohl-Ziegler Bromination
Materials:
-
3,5-Di-tert-butyltoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)[7]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-di-tert-butyltoluene in carbon tetrachloride.
-
Add a stoichiometric equivalent of N-Bromosuccinimide (NBS) to the solution.
-
Add a catalytic amount of a radical initiator, such as AIBN.
-
Heat the reaction mixture to reflux. The initiation of the reaction is often indicated by more vigorous boiling.[5]
-
Continue heating until the reaction is complete. Completion can be monitored by observing that all the dense NBS has been converted to the less dense succinimide, which will float on the surface of the CCl₄.[5][7]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or recrystallization.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 4. This compound | CAS#:62938-08-3 | Chemsrc [chemsrc.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. Wohl-Ziegler Bromination | Thermo Fisher Scientific - DE [thermofisher.com]
Synonyms for 1-(Bromomethyl)-3,5-di-tert-butylbenzene (e.g., 3,5-Di-tert-butylbenzyl bromide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(Bromomethyl)-3,5-di-tert-butylbenzene, a versatile reagent in organic synthesis and drug discovery. This document outlines its chemical identity, properties, safety information, and key applications, offering detailed experimental protocols for its use in significant synthetic transformations.
Chemical Identity and Synonyms
This compound is an aromatic hydrocarbon derivative characterized by a benzene ring substituted with a bromomethyl group and two tert-butyl groups at positions 3 and 5. The bulky tert-butyl groups provide steric hindrance and influence the molecule's reactivity and solubility. This compound is known by several synonyms in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.
Table 1: Synonyms for this compound
| Synonym | CAS Number |
| 3,5-Di-tert-butylbenzyl bromide | 62938-08-3 |
| 1-(Bromomethyl)-3,5-bis(1,1-dimethylethyl)benzene | 62938-08-3 |
| α-Bromo-3,5-di-tert-butyltoluene | 62938-08-3 |
| 3,5-Di-t-butylbenzyl bromide | 62938-08-3 |
| 3,5-di-tert-butyl(bromomethyl)benzene | 62938-08-3 |
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its safe handling and effective use in experimental settings. The following table summarizes key quantitative data for this compound.[1]
Table 2: Physicochemical Properties and Safety Information for this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₃Br |
| Molecular Weight | 283.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 33-37 °C |
| Boiling Point | 279.7 °C at 760 mmHg |
| Density | 1.122 g/cm³ |
| GHS Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][2] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363.[2] |
| Personal Protective Equipment | Eyeshields, faceshields, gloves, type P3 (EN 143) respirator cartridges.[2] |
Key Applications and Experimental Protocols
This compound serves as a key building block in the synthesis of a variety of organic molecules, including biologically active compounds. Its utility stems from the reactivity of the benzylic bromide, which readily undergoes nucleophilic substitution reactions.
Synthesis of Steroid Sulfatase Inhibitors
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of estrogens and androgens, making it a key target for the development of therapies for hormone-dependent cancers. This compound is utilized in the synthesis of potent STS inhibitors. The bulky 3,5-di-tert-butylbenzyl group can be introduced to a steroidal backbone to enhance inhibitory activity.
Experimental Protocol: Synthesis of 17β-(3,5-Di-tert-butylbenzyl)estradiol Derivatives
This protocol is adapted from methodologies aimed at synthesizing potent steroid sulfatase inhibitors.
-
Grignard Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq). The mixture is stirred at room temperature until the magnesium is consumed, indicating the formation of the Grignard reagent, (3,5-di-tert-butylbenzyl)magnesium bromide.
-
Reaction with Estrone: The estrone derivative (0.8 eq), dissolved in anhydrous THF, is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 17β-(3,5-di-tert-butylbenzyl)estradiol derivative.
Modification of Antimicrobial Peptides
The development of new antimicrobial agents is a critical area of research. Short cationic antimicrobial peptides (AMPs) are a promising class of compounds. The hydrophobicity and structural features of AMPs can be modified to enhance their activity. This compound can be used to introduce a bulky, lipophilic group to the peptide structure.
Experimental Protocol: N-Alkylation of a Peptide with this compound
This protocol outlines a general procedure for the N-alkylation of a resin-bound peptide.
-
Resin Preparation: The peptide, assembled on a solid support (e.g., Rink amide resin), is deprotected at the N-terminus using a standard protocol (e.g., 20% piperidine in DMF).
-
Alkylation Reaction: The deprotected resin is washed thoroughly and suspended in a solution of this compound (3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (5.0 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Reaction Monitoring: The reaction mixture is agitated at room temperature for 12-24 hours. The progress of the alkylation can be monitored using a qualitative test (e.g., ninhydrin test) to check for the presence of free primary amines.
-
Cleavage and Purification: Once the reaction is complete, the resin is washed extensively. The modified peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While the primary substrate for this reaction is typically an aryl or vinyl halide, benzylic halides like this compound can also participate in related coupling reactions to form substituted alkynes.
Experimental Protocol: Palladium-Catalyzed Coupling of a Terminal Alkyne with this compound
This protocol describes a typical procedure for the coupling of a terminal alkyne with the benzylic bromide.
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the terminal alkyne (1.2 eq), this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a suitable base (e.g., triethylamine or diisopropylamine) in a degassed solvent such as THF or DMF.
-
Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel to afford the desired coupled product.
Workflow and Pathway Visualizations
To facilitate a clearer understanding of the synthetic processes involving this compound, the following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows.
Caption: Synthetic workflow for a steroid sulfatase inhibitor.
Caption: Workflow for N-alkylation of a solid-phase peptide.
This guide serves as a foundational resource for researchers working with this compound. By providing a consolidated source of its synonyms, properties, safety data, and detailed experimental applications, it aims to facilitate further innovation in synthetic chemistry and drug development.
References
Technical Guide: 3,5-Di-tert-butylbenzyl bromide in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-di-tert-butylbenzyl bromide, a key reagent in organic synthesis, particularly in the development of therapeutic agents. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the context of inhibiting critical biological pathways.
Chemical and Physical Properties
3,5-Di-tert-butylbenzyl bromide is a substituted aromatic compound valued for the reactive benzylic bromide functional group, which is sterically hindered by two bulky tert-butyl groups. This unique structure influences its reactivity and makes it a valuable building block in medicinal chemistry.
| Property | Value | Reference(s) |
| CAS Number | 62938-08-3 | [1][2] |
| Molecular Formula | C₁₅H₂₃Br | [1] |
| Molecular Weight | 283.25 g/mol | [1] |
| Synonyms | 1-(Bromomethyl)-3,5-bis(1,1-dimethylethyl)benzene, α-Bromo-3,5-di-tert-butyltoluene | [2] |
| Appearance | White to colorless powder or lump, may be a clear liquid | [2] |
| Melting Point | 33.0 to 37.0 °C | [2] |
Experimental Protocols
Synthesis of 3,5-Di-tert-butylbenzyl bromide
The synthesis of 3,5-di-tert-butylbenzyl bromide is typically achieved through the radical bromination of 3,5-di-tert-butyltoluene at the benzylic position. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator or light, is the preferred method.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 3,5-di-tert-butylbenzyl bromide.
Detailed Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-di-tert-butyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 3,5-di-tert-butylbenzyl bromide.
Application in the Synthesis of Steroid Sulfatase (STS) Inhibitors
3,5-Di-tert-butylbenzyl bromide is a crucial precursor for synthesizing potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. The bulky 3,5-di-tert-butylbenzyl group is introduced into a steroidal scaffold, such as estradiol, to enhance the inhibitory activity.
Experimental Workflow for the Synthesis of a 17β-(3,5-di-tert-butylbenzyl)-estradiol Derivative:
Caption: Workflow for synthesizing a steroid sulfatase inhibitor.
Detailed Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 3,5-di-tert-butylbenzyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent, 3,5-di-tert-butylbenzylmagnesium bromide.
-
Reaction with Steroid: In a separate flask, dissolve a protected estrone derivative (1 equivalent) in anhydrous THF and cool the solution to 0°C. Add the freshly prepared Grignard reagent dropwise to the estrone solution.
-
Quenching and Work-up: After the reaction is complete, as monitored by TLC, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification and Deprotection: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography. Subsequent deprotection of the protecting groups yields the final 17β-(3,5-di-tert-butylbenzyl)-estradiol derivative.
Role in Drug Development: Inhibition of the Steroid Sulfatase Pathway
Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively. In hormone-dependent cancers like breast cancer, the local production of estrogens via the STS pathway can promote tumor growth.
Inhibitors of STS, synthesized using reagents like 3,5-di-tert-butylbenzyl bromide, block this activation step, thereby reducing the levels of active estrogens in cancer tissues. This provides a targeted therapeutic strategy for treating these malignancies.
Steroid Sulfatase Pathway and its Inhibition:
Caption: The steroid sulfatase pathway and the mechanism of its inhibition.
References
Physical properties like melting point and boiling point of 1-(Bromomethyl)-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-(Bromomethyl)-3,5-di-tert-butylbenzene, a versatile reagent in organic synthesis. The document outlines its key physicochemical data, details the standard experimental protocols for determining these properties, and presents a logical workflow for its synthesis.
Physicochemical Data
This compound is an organic compound that can appear as a colorless to pale yellow liquid or a white to off-white solid, contingent on the ambient temperature and its purity[1]. Its solid or liquid state at or near room temperature is consistent with its reported melting point.
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Notes |
| Melting Point | 30 °C | |
| Boiling Point | 279.7 °C | At 760 mmHg[2] |
| 108 °C | At 1 Torr | |
| Molecular Formula | C₁₅H₂₃Br | |
| Molecular Weight | 283.25 g/mol | |
| Density | 1.122 g/cm³ | Predicted |
| Flash Point | 34 °C | |
| Vapor Pressure | 0.00669 mmHg | At 25 °C |
Experimental Protocols for Property Determination
While specific experimental determinations for this exact compound are proprietary to chemical suppliers, the following describes standard, widely accepted laboratory protocols for measuring the melting and boiling points of organic compounds.
Melting Point Determination
The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the range.
Methodology: Capillary Tube Method
A common and reliable method for determining the melting point of a solid organic compound involves using a melting point apparatus with a heated metal block and a capillary tube[3].
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm[3].
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically around 2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the solid first begins to liquefy is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow[4].
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. It is highly dependent on atmospheric pressure.
Methodology: Small-Scale Distillation / Thiele Tube Method
For determining the boiling point of a liquid like this compound (which is liquid above 30°C), a small-scale distillation or a capillary-based method can be employed[1][5].
-
Apparatus Setup: A small quantity (a few milliliters) of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid[2][5].
-
Heating Assembly: The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube filled with heating oil or an aluminum block to ensure uniform heat distribution[5][6].
-
Heating and Observation: The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, the liquid's vapor pressure equals the atmospheric pressure, and a continuous and rapid stream of bubbles emerges from the capillary tube[5][6].
-
Temperature Reading: The heat source is removed, and the liquid begins to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
Logical Workflow: Synthesis Pathway
This compound is typically synthesized via the benzylic bromination of its precursor, 3,5-di-tert-butyltoluene. This transformation is a classic example of a free-radical substitution known as the Wohl-Ziegler reaction[7][8]. The reaction selectively brominates the benzylic position (the carbon atom adjacent to the aromatic ring) due to the stability of the resulting benzylic radical intermediate.
The logical workflow for this synthesis is depicted below.
Caption: Synthesis of this compound.
References
- 1. vernier.com [vernier.com]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. Wohl-Ziegler Bromination | Thermo Fisher Scientific - TW [thermofisher.com]
Solubility characteristics of 1-(Bromomethyl)-3,5-di-tert-butylbenzene in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Bromomethyl)-3,5-di-tert-butylbenzene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility predictions based on the compound's physicochemical properties and provides detailed experimental protocols for researchers to determine precise solubility values.
Overview of this compound
This compound is an organic compound featuring a benzene ring substituted with a bromomethyl group and two tert-butyl groups.[1] Its bulky tert-butyl groups render the molecule significantly hydrophobic, which is a primary determinant of its solubility behavior.[1] The presence of the bromomethyl group makes it a useful reagent in organic synthesis.[1]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C15H23Br | [2] |
| Molecular Weight | 283.25 g/mol | [2] |
| Melting Point | 30 °C | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| LogP | 5.17650 | [3] |
The high LogP value indicates strong lipophilicity, suggesting a preference for nonpolar environments and consequently, poor solubility in aqueous solutions.
Predicted Solubility in Common Laboratory Solvents
Based on the hydrophobic nature and high LogP value of this compound, its solubility in a range of common laboratory solvents can be qualitatively predicted. A related compound, benzyl bromide, is known to be miscible with organic solvents like ethanol and ether, while having limited solubility in water.[4][5][6][7][8] This supports the following predictions for this compound:
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly Soluble / Insoluble | The molecule is highly nonpolar and hydrophobic. |
| Hexane | Soluble | "Like dissolves like"; both are nonpolar hydrocarbons. |
| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds. |
| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for nonpolar to moderately polar compounds. |
| Ethyl Acetate | Soluble | A moderately polar solvent capable of dissolving many organic compounds. |
| Acetone | Soluble | A polar aprotic solvent that is a versatile solvent for many organic compounds. |
| Ethanol | Soluble | While polar, the alkyl chain allows for the dissolution of nonpolar compounds. |
| Methanol | Moderately Soluble | More polar than ethanol, which may slightly reduce its ability to dissolve the highly nonpolar compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[9][10]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound is then measured in the supernatant.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific laboratory solvent.
-
Equilibration: Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Nephelometry (Kinetic Solubility)
Nephelometry is a high-throughput method often used in drug discovery to determine the kinetic solubility of a compound.[1][3][11][12][13]
Principle: This method measures the turbidity of a solution caused by the precipitation of a compound when it is added from a concentrated stock solution (typically in DMSO) into an aqueous buffer. The amount of light scattered by the suspended particles is proportional to the amount of insoluble material.[3]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the chosen aqueous buffer or solvent system.
-
Precipitation and Measurement: As the compound is diluted into the aqueous environment, it may precipitate if its solubility limit is exceeded. A laser nephelometer is used to measure the light scattering at a 90° angle.[3]
-
Data Analysis: The nephelometer reading (in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for the shake-flask and nephelometry methods.
Caption: Workflow for the Shake-Flask Solubility Method.
Caption: Workflow for the Nephelometry Solubility Method.
References
- 1. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62938-08-3 | Chemsrc [chemsrc.com]
- 3. rheolution.com [rheolution.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Buy Benzyl bromide | 100-39-0 [smolecule.com]
- 6. Benzyl bromide, 98% | Fisher Scientific [fishersci.ca]
- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assignmentpoint.com [assignmentpoint.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. bmglabtech.com [bmglabtech.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
Spectroscopic Characterization of 1-(Bromomethyl)-3,5-di-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(bromomethyl)-3,5-di-tert-butylbenzene. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining and analyzing such data are also provided to guide researchers in their laboratory work. The guide is intended to serve as a practical resource for scientists involved in the synthesis, characterization, and application of this and structurally related compounds.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate characterization of this compound is crucial for its effective utilization. This guide outlines the expected spectroscopic signature of this compound and provides standardized methodologies for its empirical determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Doublet | 2H | Aromatic C-H (ortho to CH₂Br) |
| ~7.1 | Triplet | 1H | Aromatic C-H (para to CH₂Br) |
| ~4.5 | Singlet | 2H | -CH₂Br |
| ~1.3 | Singlet | 18H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | Aromatic C-C(CH₃)₃ |
| ~138 | Aromatic C-CH₂Br |
| ~125 | Aromatic C-H (ortho to CH₂Br) |
| ~122 | Aromatic C-H (para to CH₂Br) |
| ~35 | -C (CH₃)₃ |
| ~34 | -CH₂Br |
| ~31 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2870 | Strong | Aliphatic C-H Stretch (tert-butyl) |
| 1600, 1480 | Medium-Weak | Aromatic C=C Bending |
| 1465, 1365 | Medium | C-H Bending (tert-butyl) |
| 1250-1200 | Strong | C-Br Stretch |
| 880-840 | Strong | C-H Out-of-plane Bending (1,3,5-trisubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 282/284 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| 203 | [M - Br]⁺ | Loss of Bromine radical |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation (often the base peak) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of approximately 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 45-90 degrees.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for relatively volatile and thermally stable small molecules.
-
Instrumentation: Employ a mass spectrometer capable of resolving isotopic patterns, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Acquire a mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
The instrument parameters (e.g., ionization energy, source temperature) should be optimized for the compound.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimentally obtained data is not widely available, the predicted values and detailed protocols herein offer a valuable resource for researchers working with this compound. Adherence to rigorous experimental and analytical practices is essential for obtaining high-quality data for accurate structural confirmation and purity assessment.
The Unseen Shield: A Technical Guide to the Reactivity of the Bromomethyl Group on a Di-tert-butylated Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental reactivity profile of the bromomethyl group when attached to a di-tert-butylated benzene ring, specifically focusing on 1-(bromomethyl)-3,5-di-tert-butylbenzene. The presence of two bulky tert-butyl groups flanking the reactive center profoundly influences its chemical behavior, creating a unique interplay of steric and electronic effects that are critical for synthetic strategy and drug design. This document provides a comprehensive overview of its engagement in nucleophilic substitution, organometallic formation, and radical reactions, supported by available data, detailed experimental methodologies, and visual workflows.
Core Reactivity Principles: A Tale of Steric Hindrance and Electronic Stabilization
The reactivity of the bromomethyl group in this compound is governed by two primary factors: the inherent reactivity of a benzylic halide and the significant steric hindrance imposed by the two tert-butyl groups. Benzylic halides are generally reactive in nucleophilic substitution reactions because the benzene ring can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction through resonance.
However, the large tert-butyl groups create a sterically congested environment around the benzylic carbon. This steric hindrance is a dominant factor that dictates the preferred reaction pathways.[1][2]
Nucleophilic Substitution Reactions: A Shift Towards SN1 Pathway
The significant steric hindrance around the benzylic carbon in this compound makes the backside attack required for a typical SN2 reaction highly unfavorable.[1][2] Consequently, this substrate is expected to predominantly react via an SN1 mechanism, which proceeds through a planar carbocation intermediate.
A study on the solvolysis of the closely related and even more hindered 2,4,6-tri-tert-butylbenzyl chloride showed an unexpectedly high reactivity, suggesting a phenomenon of "steric acceleration."[3] This is attributed to the relief of steric strain as the molecule moves from a crowded tetrahedral ground state to a more open, planar carbocation intermediate. It is highly probable that this compound exhibits similar behavior, favoring the SN1 pathway.
The general mechanism for an SN1 reaction is a two-step process involving the formation of a carbocation followed by nucleophilic attack.
Caption: SN1 reaction pathway for this compound.
Quantitative Data on Solvolysis
| Substrate | Relative Rate (k/kH) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Benzyl chloride | 1.0 | 20.0 | -10.0 |
| 2,4,6-Trimethylbenzyl chloride | 61 | 18.5 | -8.0 |
| 2,4,6-Tri-t-butylbenzyl chloride | 140 | 21.0 | +2.0 |
| Data adapted from a study on the solvolysis of sterically hindered benzyl chlorides.[3] |
The increased rate of solvolysis for the tri-tert-butyl substituted compound, despite the increase in activation enthalpy, is attributed to a more favorable entropy of activation, supporting the concept of steric acceleration.[3] A similar trend can be anticipated for this compound.
Experimental Protocol: General Procedure for Williamson Ether Synthesis (SN1)
This protocol describes a general method for the synthesis of an ether from this compound and an alcohol, proceeding through an SN1-like mechanism.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
A non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Williamson Ether Synthesis.
Grignard Reagent Formation: A Balancing Act of Reactivity
The formation of a Grignard reagent from this compound presents a challenge due to the high reactivity of benzylic Grignard reagents, which can lead to side reactions such as Wurtz coupling. However, under carefully controlled conditions, the desired organometallic species can be formed.
Experimental Protocol: General Procedure for Grignard Reagent Formation
This protocol outlines a general method for the preparation of 3,5-di-tert-butylbenzylmagnesium bromide. Strict anhydrous conditions are essential for success.[4][5]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.5 equivalents) in a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings.
-
If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.
-
Add the remaining solution of the benzyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.
Caption: Workflow for Grignard reagent formation.
Radical Bromination: Reactivity at the Benzylic Position
The benzylic C-H bonds of an alkyl group attached to a benzene ring are susceptible to radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This is due to the resonance stabilization of the resulting benzylic radical. While this compound itself would not undergo this reaction, its precursor, 1,3-di-tert-butyl-5-methylbenzene, would be the starting material for its synthesis via this method.
The mechanism involves initiation, propagation, and termination steps. The key is the selective abstraction of a benzylic hydrogen by a bromine radical.
Caption: Radical bromination pathway for the synthesis of this compound.
Experimental Protocol: General Procedure for Radical Bromination
This protocol provides a general method for the synthesis of this compound from 1,3-di-tert-butyl-5-methylbenzene.[6][7]
Materials:
-
1,3-Di-tert-butyl-5-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Anhydrous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-di-tert-butyl-5-methylbenzene (1.0 equivalent) in CCl4.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux. The reaction can also be initiated by shining a UV lamp on the flask.
-
Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct floats on top of the CCl4.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with aqueous NaHCO3 solution and then with water.
-
Dry the organic layer over anhydrous MgSO4 and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Summary of Reactivity and Synthetic Utility
The bromomethyl group on a di-tert-butylated benzene ring exhibits a reactivity profile dominated by the steric influence of the tert-butyl groups. This leads to a strong preference for SN1-type nucleophilic substitution reactions due to steric hindrance to the SN2 pathway and potential steric acceleration of carbocation formation. While the formation of a Grignard reagent is feasible, it requires careful control to minimize side reactions. The synthesis of this compound is readily achieved through radical bromination of the corresponding methyl-substituted precursor.
Understanding this nuanced reactivity is paramount for leveraging this sterically hindered building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals where such structural motifs can impart desirable properties like metabolic stability and receptor selectivity. The provided protocols serve as a foundational guide for the practical application of this versatile reagent. Further optimization may be required depending on the specific reactants and desired outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 7. m.youtube.com [m.youtube.com]
A Technical Guide to Steric Hindrance from Di-tert-butyl Groups in Aromatic Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the profound steric effects exerted by di-tert-butyl groups on aromatic systems. The unique spatial demands of the tert-butyl group, composed of a central quaternary carbon bonded to three methyl groups, dramatically influence molecular conformation, reactivity, and intermolecular interactions.[1] When two such groups are positioned on an aromatic ring, particularly in ortho positions (e.g., 2,6- or 3,5-substitution), they create a highly congested environment that has significant and predictable consequences in chemical synthesis, materials science, and pharmacology.
Quantitative Analysis of Steric Effects
The steric influence of di-tert-butyl groups can be quantified through various experimental and computational parameters. These metrics provide a basis for understanding and predicting the behavior of these sterically demanding molecules.
Impact on Reaction Rates and Selectivity
Steric hindrance from di-tert-butyl groups plays a critical role in directing the outcomes of chemical reactions, most notably in electrophilic aromatic substitution (EAS). While the tert-butyl group is electronically an activating ortho-para director due to inductive effects and hyperconjugation, its immense size sterically blocks access to the ortho positions.[2] This effect forces electrophilic attack predominantly at the para position, and to a lesser extent, the meta position.
Table 1: Product Isomer Distribution in the Nitration of Substituted Benzenes
| Substituted Benzene | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Relative Rate (vs. Benzene=1) |
|---|---|---|---|---|
| Toluene | 58.5 | 4.5 | 37.0 | ~25 |
| tert-Butylbenzene | 16[3] (or 12[2]) | 8[3] (or 8.5[2]) | 75[3] (or 79.5[2]) | ~15-16[4] |
Data compiled from multiple sources, slight variations exist in reported values.[2][3]
The data clearly shows that as the steric bulk of the alkyl substituent increases from methyl to tert-butyl, the proportion of the ortho-substituted product dramatically decreases, while the para-product becomes overwhelmingly dominant.[3][4]
Influence on Physicochemical Properties
The steric shielding provided by di-tert-butyl groups can significantly alter the physicochemical properties of neighboring functional groups by hindering solvation. This is clearly demonstrated by measuring the acidity (pKa) of 2,6-di-tert-butylphenols. The bulky groups prevent solvent molecules from stabilizing the phenoxide anion, resulting in a significant increase in pKa (a decrease in acidity) compared to their non-hindered counterparts.[5]
Table 2: Acidity (pKa) of 4-Substituted Phenols and their 2,6-Di-tert-butyl Analogues in Methanol
| 4-Substituent (X) | pKa of 4-X-phenol | pKa of 4-X-2,6-di-tert-butylphenol | ΔpKa (Hindered - Unhindered) |
|---|---|---|---|
| H | 11.15 | 13.91 | +2.76 |
| Me | 11.51 | 14.22 | +2.71 |
| CO₂Me | 9.87 | 12.23 | +2.36 |
| CN | 9.32 | 11.23 | +1.91 |
Data sourced from a study on the effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol.[5]
Structural Distortions via X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the structural impact of bulky groups. In molecules containing di-tert-butyl substituted aromatic rings, significant distortions from ideal planar geometry are often observed. These can include out-of-plane bending of substituents and twisting of dihedral angles to alleviate steric strain. For example, in the structure of 2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol, the two benzene rings are twisted with respect to each other, exhibiting a dihedral angle of 28.5(5)°.[6]
Table 3: Selected Crystallographic Data for a Di-tert-butyl Aromatic Compound
| Compound Name | C₂₁H₂₆ClNO (2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol) |
|---|---|
| Parameter | Value |
| Dihedral Angle (between benzene rings) | 28.5(5)° |
| O—H···N Intramolecular Hydrogen Bond | Present |
| tert-Butyl Group Disorder | Rotational disorder observed in one group |
| Crystal System | Monoclinic |
| Space Group | P2/c |
Data from the single-crystal X-ray study of C₂₁H₂₆ClNO.[6]
Experimental Protocols
The quantification and analysis of steric effects rely on a combination of synthetic, spectroscopic, and analytical techniques.
Synthesis: Friedel-Crafts Alkylation
A common method for introducing tert-butyl groups onto an aromatic ring is the Friedel-Crafts alkylation. Due to the activating nature of the alkyl group, controlling the reaction to achieve mono-alkylation requires specific conditions, such as using a large excess of the aromatic substrate.[3] To produce di-substituted products, the stoichiometry is adjusted.
Protocol: Synthesis of 1,4-Di-tert-butyl-2,5-dimethoxybenzene [7]
-
Reaction Setup: In a 125 mL Erlenmeyer flask, combine 3.0 g of 1,4-dimethoxybenzene, 5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid. Place the flask in an ice bath on a magnetic stirrer.
-
Electrophile Generation & Addition: Prepare the electrophile by adding 5 mL of concentrated sulfuric acid to a separatory funnel. Add the acid dropwise to the reaction mixture over 5-7 minutes while maintaining stirring and cooling.
-
Reaction Progression: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 minutes.
-
Workup & Isolation: Pour the reaction mixture over ~40 mL of ice in a beaker and stir for 5 minutes. Slowly add another 40 mL of cold water with stirring to precipitate the product.
-
Purification: Collect the solid product via vacuum filtration. Wash the solid sequentially with cold water and cold methanol. Recrystallize the crude product from a minimal amount of hot methanol to yield the purified 1,4-di-tert-butyl-2,5-dimethoxybenzene.
Structural Analysis: Single-Crystal X-ray Diffraction
This technique provides precise 3D atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and dihedral angles that quantify steric strain.
General Protocol:
-
Crystal Growth: High-quality single crystals of the target compound are grown, often by slow evaporation of a solvent from a concentrated solution. For instance, crystals of tert-butyl 3,6-diiodocarbazole-9-carboxylate were grown from a CDCl₃ solution in an NMR tube.[8]
-
Data Collection: A crystal is mounted on a diffractometer. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding precise atomic coordinates and thermal parameters.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. Steric compression between nearby groups forces their electron clouds to overlap, causing van der Waals repulsion.[9] This deshields the affected protons, leading to a significant downfield shift in their resonance frequency, which can be used to probe steric interactions.[9]
Protocol: q¹H-NMR for Reaction Monitoring and Steric Probing [10]
-
Sample Preparation: Prepare a solution of the analyte in a deuterated solvent (e.g., D₂O, CDCl₃). Add a known concentration of an internal standard that has signals in a clear region of the spectrum.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay between scans for accurate integration.
-
Analysis:
-
Chemical Shift: Analyze the chemical shifts of protons near the di-tert-butyl groups. A significant downfield shift compared to a less-hindered analogue is indicative of steric compression.
-
Quantification: Integrate the signals of the reactant and product relative to the internal standard to determine their concentrations over time, allowing for kinetic analysis.[10]
-
NOE Spectroscopy: For complex structures, 2D NOESY experiments can identify protons that are close in space, providing direct evidence of steric crowding.
-
Visualizing Logical and Mechanistic Pathways
Graphviz diagrams are used to illustrate the logical consequences of steric hindrance in reaction mechanisms and experimental design.
Logical Flow: Directing Electrophilic Aromatic Substitution
The steric bulk of di-tert-butyl groups is a dominant factor in controlling regioselectivity in EAS reactions. This diagram illustrates the decision-making process based on steric and electronic factors.
Caption: Logical flow for predicting EAS regioselectivity based on steric bulk.
Application: Steric Shielding in Drug Metabolism
In drug development, di-tert-butyl groups can act as "steric shields" to protect metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[11]
Caption: Steric shielding by di-tert-butyl groups prevents enzymatic metabolism.
Experimental Workflow: From Synthesis to Analysis
This diagram outlines a typical workflow for a research project aimed at investigating the steric effects of di-tert-butyl substitution on a novel aromatic compound.
Caption: A standard experimental workflow for studying steric effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solved ELECTROPHILIC AROMATIC SUBSTITUTION* OCH3 OCH3 OH н" | Chegg.com [chegg.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
Safety data sheet (SDS) and handling precautions for 1-(Bromomethyl)-3,5-di-tert-butylbenzene
An In-depth Technical Guide to the Safe Handling of 1-(Bromomethyl)-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound frequently utilized as a reactant in various chemical syntheses.[1][2] Its structure, featuring a bromomethyl group on a benzene ring with two bulky tert-butyl groups, makes it a valuable intermediate in the production of other chemical compounds and in materials science.[2] The presence of the bromomethyl group renders it a potential electrophile, enabling its participation in nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its safety data, handling precautions, and relevant experimental considerations to ensure its safe and effective use in a laboratory setting.
Hazard Identification and Classification
This chemical is classified as hazardous. It is crucial to understand its potential risks before handling.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3][4]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[3]
Hazard Statements:
Quantitative Data
The following tables summarize the key physical, chemical, and toxicological properties of this compound and related compounds.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃Br | [1][2] |
| Molecular Weight | 283.25 g/mol | [1][4] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [2] |
| Melting Point | 30 °C | [1] |
| Boiling Point | 279.7 °C at 760 mmHg | [1] |
| Flash Point | 34 °C | [1] |
| Density | 1.122 g/cm³ | [1] |
| Vapor Pressure | 0.00669 mmHg at 25°C | [1] |
| Water Solubility | Insoluble | [5] |
| Solubility in other solvents | Soluble in organic solvents (e.g., THF, DCM, ethanol) | [6] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 (for tert-Butyl Benzene) | Rat | Oral | 3,045 mg/kg | [7] |
Experimental Protocols and Handling Precautions
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to ensure user safety.
References
Methodological & Application
Synthesis protocol for 1-(Bromomethyl)-3,5-di-tert-butylbenzene from 1,3-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(bromomethyl)-3,5-di-tert-butylbenzene from 1,3-di-tert-butylbenzene. This protocol is intended for laboratory use by qualified researchers and scientists.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The presence of the reactive bromomethyl group, combined with the sterically hindering di-tert-butyl substituents, makes it a versatile building block for introducing the 3,5-di-tert-butylbenzyl moiety into various molecular scaffolds. This application note details a straightforward and efficient method for its preparation via the bromomethylation of 1,3-di-tert-butylbenzene.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction, where 1,3-di-tert-butylbenzene is reacted with paraformaldehyde and hydrogen bromide in glacial acetic acid.
Reaction:
1,3-di-tert-butylbenzene + (CH₂O)n + HBr → this compound + H₂O
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| 1,3-Di-tert-butylbenzene | Reagent | Sigma-Aldrich |
| Paraformaldehyde | Reagent | Sigma-Aldrich |
| Hydrogen Bromide (33 wt. % in acetic acid) | Reagent | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
A detailed step-by-step procedure for the synthesis of this compound is provided below.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-di-tert-butylbenzene (1.0 eq), paraformaldehyde (1.2 eq), and glacial acetic acid.
-
Addition of Reagent: While stirring, slowly add a solution of hydrogen bromide in acetic acid (33 wt. %, 1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,3-Di-tert-butylbenzene | C₁₄H₂₂ | 190.33 | -13 | 236 |
| This compound | C₁₅H₂₃Br | 283.25 | 39-42 | 135-137 (at 3 mmHg) |
Spectroscopic Data for this compound
| Type | Chemical Shift (δ ppm) | Description |
| ¹H NMR | ~7.25 | (t, 1H, Ar-H) |
| ~7.10 | (d, 2H, Ar-H) | |
| ~4.45 | (s, 2H, -CH₂Br) | |
| ~1.30 | (s, 18H, -C(CH₃)₃) | |
| ¹³C NMR | ~151 | (Ar-C) |
| ~138 | (Ar-C) | |
| ~123 | (Ar-CH) | |
| ~121 | (Ar-CH) | |
| ~35 | (-C (CH₃)₃) | |
| ~34 | (-CH₂Br) | |
| ~31 | (-C(C H₃)₃) |
Note: The NMR chemical shifts are approximate and should be confirmed with experimental data. Spectroscopic data for 3,5-di-tert-butylbenzyl bromide is available from suppliers such as ChemicalBook.[1]
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen bromide is corrosive and toxic. Handle with extreme care.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound from commercially available starting materials. This procedure is suitable for laboratory-scale preparation and yields a product of sufficient purity for subsequent synthetic applications.
References
Application Notes and Protocols for the Preparation of Di-tert-butylbenzene Precursors via Friedel-Crafts Alkylation
Introduction
Di-tert-butylbenzenes are important precursors and intermediates in the synthesis of a wide range of valuable molecules, including pharmaceuticals, agrochemicals, and materials. The strategic placement of bulky tert-butyl groups on the benzene ring can impart unique properties, such as increased lipophilicity, enhanced metabolic stability, and control over molecular conformation. The Friedel-Crafts alkylation is a fundamental and widely employed method for the synthesis of these compounds.[1] This document provides detailed application notes and experimental protocols for the preparation of di-tert-butylbenzene isomers, with a focus on the classic Friedel-Crafts alkylation methodologies.
The primary challenge in the synthesis of di-tert-butylbenzene lies in controlling the regioselectivity (i.e., the formation of ortho, meta, and para isomers) and the degree of alkylation. This is governed by the principles of kinetic and thermodynamic control, which can be manipulated by the choice of catalyst, temperature, and reaction time.[2][3] This guide will explore these factors to provide researchers with the necessary tools to selectively synthesize the desired di-tert-butylbenzene precursors.
Reaction Mechanisms and Pathways
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a tert-butyl carbocation electrophile, its attack on the aromatic ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.
Caption: General mechanism of Friedel-Crafts alkylation.
The initial product, tert-butylbenzene, is more nucleophilic than benzene itself due to the electron-donating nature of the alkyl group. This makes it susceptible to further alkylation, leading to the formation of di-tert-butylbenzene isomers. The regioselectivity of this second alkylation is influenced by both steric and electronic factors. The bulky tert-butyl group sterically hinders the ortho positions, favoring para-substitution.
Under kinetic control (lower temperatures, shorter reaction times), the formation of the para-isomer (1,4-di-tert-butylbenzene) is generally favored. However, under thermodynamic control (higher temperatures, longer reaction times, or in the presence of a strong Lewis acid that can facilitate isomerization), the most stable isomer, 1,3-di-tert-butylbenzene, or even 1,3,5-tri-tert-butylbenzene, can become the major product.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of di-tert-butylbenzene precursors.
| Protocol | Starting Material | Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Product(s) | Reference |
| 1 | tert-Butylbenzene | tert-Butyl chloride | AlCl₃ | 0 | 2-3 hours | 73 | 1,4-di-tert-butylbenzene (99% purity) | [2][3] |
| 2 | Benzene | tert-Butyl chloride | AlCl₃ | Room Temp. | 5 min | Not specified | 1,4-di-tert-butylbenzene as major product | [4] |
| 3 | 1,4-Dimethoxybenzene | tert-Butyl alcohol | H₂SO₄ | 20-25 | 25 min | 35-40 | 1,4-di-tert-butyl-2,5-dimethoxybenzene | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-di-tert-butylbenzene via Friedel-Crafts Alkylation of tert-Butylbenzene
This protocol is designed for the selective synthesis of 1,4-di-tert-butylbenzene under kinetic control.
Materials:
-
tert-Butylbenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
tert-Butyl methyl ether
-
Methanol
-
Aqueous sodium hydroxide solution (10%)
-
Potassium carbonate (for drying)
-
Ice
-
Nitrogen gas supply
Equipment:
-
100 mL three-neck flask
-
Internal thermometer
-
Magnetic stirrer and stir bar
-
Drying tube
-
Separating funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Set up a well-dried 100 mL three-neck flask equipped with a magnetic stir bar, an internal thermometer, and a drying tube connected to a gas outlet. Purge the apparatus with nitrogen.
-
Add 1.34 g (1.54 mL, 10.0 mmol) of tert-butylbenzene and 1.85 g (2.10 mL, 20.0 mmol) of tert-butyl chloride to the flask.
-
Cool the mixture to 0°C in an ice/sodium chloride bath with stirring.
-
Carefully add 100 mg (0.75 mmol) of anhydrous aluminum chloride to the stirred mixture. A solid, light-yellow reaction mixture will form.
-
Remove the cooling bath and allow the reaction to proceed.
-
For work-up, add 20 g of crushed ice, 10 mL of water, and 20 mL of tert-butyl methyl ether to the reaction mixture.
-
Transfer the mixture to a separating funnel and separate the organic layer.
-
Wash the organic layer with 10% aqueous sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and evaporate the solvent using a rotary evaporator.
-
Recrystallize the crude product from methanol to obtain colorless needles of 1,4-di-tert-butylbenzene.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene using a Brønsted Acid Catalyst
This protocol demonstrates the use of a Brønsted acid (sulfuric acid) and an alcohol as the alkylating agent for an activated benzene ring.
Materials:
-
1,4-Dimethoxybenzene
-
tert-Butyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
Methanol
-
Ice water
Equipment:
-
50 mL Erlenmeyer flask
-
Ice-water bath
-
Disposable pipette
-
Büchner funnel and filter flask
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 2 g of 1,4-dimethoxybenzene in 3.5 mL of tert-butyl alcohol and 10 mL of acetic acid.
-
Cool the mixture in an ice-water bath.
-
In a separate flask, cool 10 mL of concentrated sulfuric acid in the ice bath.
-
While swirling the dimethoxybenzene mixture in the ice bath, add the chilled sulfuric acid dropwise using a disposable pipette over 5-7 minutes. A solid product should precipitate.
-
Maintain the temperature at approximately 20-25°C and continue to swirl the mixture for an additional 5 minutes.
-
Pour the reaction mixture into a 125 mL Erlenmeyer flask and cool on ice.
-
Slowly add about 120 mL of ice water to dilute the sulfuric acid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three portions of 5 mL of chilled methanol.
-
Recrystallize the crude product from methanol to obtain the purified 1,4-di-tert-butyl-2,5-dimethoxybenzene.
Logical Relationships: Kinetic vs. Thermodynamic Control
The distribution of di-tert-butylbenzene isomers is a classic example of the competition between kinetic and thermodynamic reaction control. The following diagram illustrates this relationship.
Caption: Kinetic vs. Thermodynamic control in di-tert-butylation.
Conclusion
The Friedel-Crafts alkylation remains a powerful and versatile tool for the synthesis of di-tert-butylbenzene precursors. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can effectively control the outcome of the reaction to favor the desired isomer. The protocols and data presented in these application notes provide a solid foundation for the successful preparation of these valuable compounds in a laboratory setting. Further optimization may be achieved by exploring a wider range of Lewis acid catalysts and reaction parameters.
References
Application Notes and Protocols for the Bulky Protecting Group: 1-(Bromomethyl)-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. The 3,5-di-tert-butylbenzyl group, introduced via its corresponding bromide, 1-(bromomethyl)-3,5-di-tert-butylbenzene, offers a sterically hindered variant of the classical benzyl protecting group. This bulkiness can impart unique selectivity and stability properties, potentially preventing undesired reactions at the protected site and influencing the stereochemical outcome of nearby transformations. The tert-butyl groups, being bulky and electron-donating, enhance the stability of the benzyl group and can modulate its reactivity during cleavage.[1]
This document provides detailed application notes and generalized experimental protocols for the use of this compound as a protecting group for various functional moieties. Due to a lack of specific literature precedents detailing quantitative data for this particular protecting group, the provided protocols are adapted from established procedures for similar benzyl-type protecting groups.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 3,5-Di-tert-butylbenzyl bromide |
| CAS Number | 62938-08-3 |
| Molecular Formula | C₁₅H₂₃Br |
| Molecular Weight | 283.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 31-34 °C |
| Boiling Point | 135-137 °C at 1 mmHg |
General Principles of Protection and Deprotection
The use of the 3,5-di-tert-butylbenzyl group follows the general principles of benzyl protection chemistry. The protection of nucleophilic functional groups such as alcohols, phenols, carboxylic acids, and amines is typically achieved via a nucleophilic substitution reaction (SN2) with this compound in the presence of a suitable base.
Deprotection strategies for benzyl-type ethers and esters generally involve hydrogenolysis, oxidative cleavage, or treatment with strong acids. The steric hindrance and electronic properties of the 3,5-di-tert-butylbenzyl group may influence the choice of deprotection conditions.
Logical Workflow for Protection and Deprotection
Caption: Generalized workflow for the protection and deprotection of a functional group.
Application Notes and Protocols
Protection of Alcohols and Phenols
The protection of hydroxyl groups as 3,5-di-tert-butylbenzyl ethers can be achieved under standard Williamson ether synthesis conditions. The choice of base is crucial and depends on the acidity of the hydroxyl group and the overall substrate tolerance.
Experimental Protocol (General)
-
To a solution of the alcohol or phenol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, THF, or CH₂Cl₂) at 0 °C, add a base (1.1-1.5 equiv.). For alcohols, a strong base like sodium hydride (NaH) is commonly used. For phenols, a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.1-1.2 equiv.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-di-tert-butylbenzyl ether.
Quantitative Data Summary (Analogous Benzyl Ethers)
| Substrate Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF/DMF | 0 to RT | 12-16 | 85-95 |
| Secondary Alcohol | NaH | DMF | 0 to RT | 18-24 | 70-90 |
| Phenol | K₂CO₃ | Acetone | Reflux | 6-12 | 90-98 |
Note: These are typical values for standard benzyl ethers and may vary for the 3,5-di-tert-butylbenzyl group.
Protection of Carboxylic Acids
Carboxylic acids can be protected as 3,5-di-tert-butylbenzyl esters to prevent their interference in subsequent reactions. This is typically achieved by reacting the carboxylate salt with this compound.
Experimental Protocol (General)
-
To a solution of the carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile), add a base (1.0-1.1 equiv.) such as cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N).
-
Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.
-
Add this compound (1.0-1.1 equiv.) to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 3,5-di-tert-butylbenzyl ester.
Quantitative Data Summary (Analogous Benzyl Esters)
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cs₂CO₃ | DMF | 50 | 4-8 | 85-95 |
| Et₃N | Acetonitrile | Reflux | 6-12 | 80-90 |
Note: These are typical values for standard benzyl esters and may vary for the 3,5-di-tert-butylbenzyl group.
Protection of Amines
Primary and secondary amines can be protected as their N-(3,5-di-tert-butylbenzyl) derivatives. This protection can be achieved by direct alkylation.
Experimental Protocol (General)
-
To a solution of the amine (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF, add a base (1.5-2.0 equiv.) like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Add this compound (1.1-1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-protected amine.
Quantitative Data Summary (Analogous N-Benzyl Amines)
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Acetonitrile | 60 | 12-18 | 75-90 |
| DIPEA | DMF | RT to 50 | 18-24 | 70-85 |
Note: These are typical values for standard N-benzyl amines and may vary for the 3,5-di-tert-butylbenzyl group.
Deprotection Strategies
The cleavage of the 3,5-di-tert-butylbenzyl group is anticipated to be analogous to that of other benzyl ethers, esters, and amines. The choice of method will depend on the stability of the substrate to the reaction conditions.
Hydrogenolysis
Catalytic hydrogenation is a mild and common method for the deprotection of benzyl groups.
Experimental Protocol (General)
-
Dissolve the 3,5-di-tert-butylbenzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (1 atm or higher) at room temperature for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Oxidative Cleavage
For substrates sensitive to hydrogenation, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be an effective alternative, particularly for benzyl ethers. The electron-donating tert-butyl groups may facilitate this process.
Experimental Protocol (General)
-
Dissolve the 3,5-di-tert-butylbenzyl ether (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Add DDQ (1.2-1.5 equiv.) to the solution.
-
Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Acidic Cleavage
Strong acids like trifluoroacetic acid (TFA) can be used to cleave benzyl esters and ethers, although this method is less common for ethers due to the harsh conditions required.
Experimental Protocol (General for Esters)
-
Dissolve the 3,5-di-tert-butylbenzyl ester in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting carboxylic acid can be purified by crystallization or chromatography.
Deprotection Workflow Diagram
Caption: Decision tree for selecting a deprotection strategy.
Conclusion
The 3,5-di-tert-butylbenzyl group, introduced via this compound, represents a valuable, albeit underutilized, bulky protecting group in organic synthesis. Its steric hindrance and electronic properties offer potential advantages in terms of stability and selectivity. While specific, optimized protocols and quantitative data for its use are not widely available in the current literature, the generalized procedures provided herein, based on well-established benzyl protection chemistry, serve as a solid foundation for its application in complex synthetic endeavors. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and synthetic goals.
References
Application Notes: Nucleophilic Substitution Reactions of 3,5-di-tert-butylbenzyl Bromide
Introduction
3,5-di-tert-butylbenzyl bromide is a versatile electrophilic building block used in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of bulky tert-butyl groups provides steric hindrance that can influence reaction kinetics and selectivity, while also imparting desirable properties such as increased solubility in organic solvents and enhanced stability to the final products. This document provides detailed protocols and reaction conditions for the nucleophilic substitution of 3,5-di-tert-butylbenzyl bromide with various nucleophiles, including azide, cyanide, alkoxides, and thiolates.
The primary mechanism for these transformations is the SN2 (Substitution Nucleophilic Bimolecular) reaction, where a nucleophile attacks the benzylic carbon, displacing the bromide leaving group.[1] Due to its nature as a primary benzylic halide, 3,5-di-tert-butylbenzyl bromide is highly susceptible to this type of reaction.
Quantitative Data Summary
The efficiency of nucleophilic substitution on benzylic bromides is dependent on the nucleophile, solvent, and temperature. The following table summarizes typical conditions and reported yields for analogous reactions, providing a strong predictive framework for reactions with 3,5-di-tert-butylbenzyl bromide.
| Nucleophile Source | Product Type | Solvent | Temperature | Time | Typical Yield (%) | Reference(s) |
| Sodium Azide (NaN₃) | Azide | DMSO | Room Temp. | Overnight | 73 - 99% | [2][3][4] |
| Sodium Cyanide (NaCN) | Cyanide (Nitrile) | DMSO | 90 °C | 2 hours | ~87% | [5] |
| Sodium Cyanide (NaCN) | Cyanide (Nitrile) | DMSO | Room Temp. | 12 hours | High | [1][6] |
| Sodium Alkoxide (RONa) | Ether | Parent Alcohol / DMF | Reflux | 1 - 24 hours | 80 - 95% | [7][8] |
| Thiol (RSH) + Base | Thioether | Ethanol / DMF | Room Temp. | 2 - 12 hours | High | [9] |
| Thiourea | Isothiouronium Salt | t-BuOH | Reflux | ~4 hours | ~80% | [10] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Sodium azide and sodium cyanide are highly toxic and should be handled with extreme care. All glassware contaminated with cyanide must be decontaminated by soaking in a bleach solution for 24 hours.[5]
Protocol 1: Synthesis of 3,5-di-tert-butylbenzyl Azide
This protocol is adapted from established procedures for the synthesis of benzyl azides.[2][3]
Materials:
-
3,5-di-tert-butylbenzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylbenzyl bromide (1.0 eq.) in anhydrous DMSO (approx. 2-3 mL per mmol of bromide).
-
Add sodium azide (1.5 eq.) to the solution in one portion.
-
Stir the reaction mixture vigorously at ambient temperature overnight (12-16 hours).
-
Upon completion, carefully and slowly add deionized water (approx. 2-3 times the volume of DMSO). Note: This may be an exothermic process.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volumes).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-di-tert-butylbenzyl azide, which can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of 3,5-di-tert-butylbenzyl Cyanide
This protocol is based on the nucleophilic displacement of benzylic bromides using sodium cyanide in DMSO.[5][6]
Materials:
-
3,5-di-tert-butylbenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water (ice-cold)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-di-tert-butylbenzyl bromide (1.0 eq.) in anhydrous DMSO (approx. 1.25 mL per mmol), add sodium cyanide (1.8 eq.). If solubility is an issue, the NaCN can be added portionwise or as a solution in a minimal amount of DMSO.[5]
-
Heat the resulting solution to 90 °C for 2 hours.
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a larger beaker containing ice water (approx. 10-15 times the volume of DMSO).
-
Extract the aqueous mixture with diethyl ether (3 x volumes). If layer separation is difficult due to residual DMSO, add a small amount of salt (NaCl) to the aqueous layer.[5]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Protocol 3: Synthesis of 3,5-di-tert-butylbenzyl Ethyl Ether (Williamson Ether Synthesis)
This protocol applies the principles of the Williamson Ether Synthesis.[8][11]
Materials:
-
3,5-di-tert-butylbenzyl bromide
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Ethanol (EtOH), absolute
-
Diethyl ether (Et₂O)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare the sodium ethoxide solution by carefully adding sodium metal (1.1 eq.) to absolute ethanol at 0 °C under a nitrogen atmosphere, or use commercially available sodium ethoxide. Alternatively, add sodium hydride (1.1 eq.) to the alcohol.
-
Once the alkoxide is fully formed, add a solution of 3,5-di-tert-butylbenzyl bromide (1.0 eq.) in a minimal amount of ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and deionized water.
-
Separate the layers, and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the ether.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the nucleophilic substitution of 3,5-di-tert-butylbenzyl bromide.
References
- 1. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. rsc.org [rsc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Nucleophilic Substitution Reactions Lab | ipl.org [ipl.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Application of 1-(Bromomethyl)-3,5-di-tert-butylbenzene in Organic Synthesis Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3,5-di-tert-butylbenzene, also known as 3,5-di-tert-butylbenzyl bromide, is a versatile organic synthesis intermediate. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and the sterically hindering di-tert-butyl groups, which can impart specific solubility, stability, and conformational properties to the target molecules. This document provides detailed application notes and experimental protocols for the use of this reagent in key organic transformations, including Williamson ether synthesis, N-alkylation, and Sonogashira coupling reactions. These reactions are fundamental in the construction of a wide array of molecules with applications in medicinal chemistry, materials science, and chemical biology.
Physicochemical Properties
| Property | Value |
| CAS Number | 62938-08-3 |
| Molecular Formula | C₁₅H₂₃Br |
| Molecular Weight | 283.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 37-41 °C |
| Boiling Point | 135-137 °C at 2 mmHg |
Applications in Organic Synthesis
The primary application of this compound lies in its ability to act as an electrophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. The bulky di-tert-butyl groups can influence reaction selectivity and enhance the stability of the resulting products.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers. In this reaction, an alkoxide or phenoxide acts as a nucleophile, displacing the bromide from this compound to form an ether linkage. The bulky 3,5-di-tert-butylbenzyl group can be introduced as a protecting group or as a key structural motif.
Objective: To synthesize 3,5-di-tert-butylbenzyl phenyl ether via Williamson ether synthesis.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ether.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenol | This compound | K₂CO₃ | Acetone | 12 | Reflux | ~85 |
Reaction Workflow:
Caption: Workflow for Williamson Ether Synthesis.
N-Alkylation of Amines and Heterocycles
N-alkylation is a fundamental transformation for the synthesis of amines, which are prevalent in pharmaceuticals and biologically active compounds. This compound serves as an effective alkylating agent for a wide range of primary and secondary amines, as well as nitrogen-containing heterocycles.
Objective: To synthesize N-(3,5-Di-tert-butylbenzyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired N-alkylated product.
Quantitative Data:
| Amine | Alkylating Agent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | This compound | K₂CO₃ | Acetonitrile | 12 | 80 | ~90 |
Reaction Pathway:
Caption: N-Alkylation Reaction Pathway.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While this compound is a benzyl bromide, it can participate in Sonogashira-type coupling reactions under specific conditions, leading to the formation of substituted alkynes.
Objective: To synthesize 3,5-Di-tert-butyl-1-(phenylethynyl)methylbenzene.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in toluene, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add triethylamine (2.0 eq) and stir the mixture at 70 °C under an inert atmosphere for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (hexane) to obtain the desired coupled product.
Quantitative Data:
| Alkyne | Electrophile | Catalyst | Co-catalyst | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenylacetylene | This compound | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Toluene | 24 | 70 | ~75 |
Catalytic Cycle:
Caption: Sonogashira Coupling Catalytic Cycle.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity, coupled with the steric influence of the di-tert-butyl groups, allows for its effective use in a variety of important transformations. The protocols provided herein serve as a guide for researchers to utilize this intermediate in the synthesis of diverse and complex molecular architectures. As with any chemical reaction, optimization of the provided conditions may be necessary to achieve the best results for specific substrates.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The yields mentioned are representative and may vary depending on the specific reaction conditions and scale.
Application Notes and Protocols for 1-(Bromomethyl)-3,5-di-tert-butylbenzene in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(Bromomethyl)-3,5-di-tert-butylbenzene in various materials science applications. The presence of a reactive benzylic bromide group combined with sterically hindering and solubilizing di-tert-butyl groups makes this compound a versatile building block for advanced materials.
Application 1: Synthesis of Star Polymers via Atom Transfer Radical Polymerization (ATRP)
The single bromomethyl group on this compound allows it to function as an efficient initiator for Atom Transfer Radical Polymerization (ATRP). This enables the synthesis of well-defined polymers with a bulky, hydrophobic core derived from the initiator. By using a multifunctional core, star-shaped polymers can be prepared using the "arm-first" method.[1]
Protocol: Synthesis of a Polystyrene Star Polymer using this compound as the Initiator Core
This protocol outlines the synthesis of a polystyrene star polymer. The bulky di-tert-butylphenyl group from the initiator will reside at the core of the star polymer.
Materials:
-
This compound
-
Styrene (monomer), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Experimental Procedure:
-
Monomer and Ligand Preparation: Styrene is passed through a column of basic alumina to remove the inhibitor. Anisole is dried over calcium hydride and distilled under reduced pressure.
-
Reaction Setup: A Schlenk flask is charged with CuBr (0.071 g, 0.5 mmol) and a magnetic stir bar. The flask is evacuated and backfilled with nitrogen three times.
-
Addition of Reagents: Degassed anisole (5 mL) and PMDETA (0.104 mL, 0.5 mmol) are added to the Schlenk flask via syringe. The mixture is stirred until a homogeneous green solution is formed.
-
Initiator and Monomer Addition: this compound (0.141 g, 0.5 mmol) and degassed styrene (5.74 mL, 50 mmol) are added to the reaction flask via syringe.
-
Polymerization: The flask is placed in a preheated oil bath at 110 °C and stirred for the desired time (e.g., 6 hours). Samples may be taken periodically to monitor monomer conversion via gas chromatography.
-
Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air. The mixture is diluted with THF (10 mL) and passed through a short column of neutral alumina to remove the copper catalyst. The resulting solution is then slowly added to a large excess of stirring methanol to precipitate the polymer.
-
Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40 °C to a constant weight.
-
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting polystyrene are determined by Gel Permeation Chromatography (GPC) using THF as the eluent. The structure can be confirmed by ¹H NMR spectroscopy.
Data Presentation: Synthesis of Polystyrene Star Polymer
| Parameter | Value |
| Molar Ratio [Styrene]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:1 |
| Initiator | This compound |
| Monomer | Styrene |
| Catalyst/Ligand | CuBr/PMDETA |
| Solvent | Anisole |
| Temperature | 110 °C |
| Reaction Time | 6 hours |
| Expected Outcome | |
| Polymer Architecture | Linear Polystyrene with a 3,5-di-tert-butylbenzyl end-group |
| Molecular Weight (Mn) | Controlled by the monomer-to-initiator ratio |
| Polydispersity Index (PDI) | < 1.2 |
Visualization: ATRP of Styrene Initiated by this compound
Caption: Experimental workflow for the synthesis of polystyrene via ATRP.
Application 2: Dendrimer Synthesis using a Convergent Approach
This compound can serve as a core molecule in the convergent synthesis of dendrimers.[2] In this approach, pre-synthesized dendritic wedges (dendrons) are attached to the core in the final step. The bulky di-tert-butyl groups can influence the final shape and solubility of the dendrimer.
Protocol: Synthesis of a First-Generation Polyester Dendrimer
This protocol describes the attachment of two pre-synthesized polyester dendrons, each with a focal carboxylic acid group, to the this compound core via an esterification reaction.
Materials:
-
This compound (core)
-
Polyester dendron with a focal carboxylic acid group (e.g., a dendron based on 2,2-bis(hydroxymethyl)propanoic acid)
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6 (phase transfer catalyst)
-
Acetone (solvent)
-
Dichloromethane (DCM) (for workup)
-
Deionized water
Experimental Procedure:
-
Dendron Synthesis: The polyester dendron with a single carboxylic acid at its focal point is synthesized separately according to established literature procedures.[2]
-
Reaction Setup: A round-bottom flask is charged with the polyester dendron (2.2 molar equivalents to the core), potassium carbonate (5 molar equivalents), and 18-crown-6 (0.1 molar equivalents).
-
Addition of Reagents: Anhydrous acetone is added to dissolve the components, and the mixture is stirred under a nitrogen atmosphere. This compound (1 molar equivalent) dissolved in a small amount of acetone is then added dropwise to the mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 56 °C) and stirred for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed three times with deionized water to remove salts and the crown ether.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.
-
Characterization: The final dendrimer is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Convergent Dendrimer Synthesis
| Component | Role | Molar Equivalents |
| This compound | Core | 1.0 |
| Polyester Dendron (with COOH) | Dendritic Wedge | 2.2 |
| Potassium Carbonate (K₂CO₃) | Base | 5.0 |
| 18-Crown-6 | Phase Transfer Catalyst | 0.1 |
| Reaction Conditions | ||
| Solvent | Acetone | - |
| Temperature | Reflux (56 °C) | - |
| Reaction Time | 24 hours | - |
| Expected Outcome | ||
| Product | First-Generation Polyester Dendrimer | - |
| Characterization | NMR, Mass Spectrometry | - |
Visualization: Convergent Synthesis of a G1 Dendrimer
References
Application Notes and Protocols: Bromination of 1,3,5-Tri-tert-butylbenzene
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, step-by-step procedure for the synthesis of 2-bromo-1,3,5-tri-tert-butylbenzene through the electrophilic bromination of 1,3,5-tri-tert-butylbenzene. This document includes quantitative data, a comprehensive experimental protocol, and a visual representation of the workflow.
Introduction
1,3,5-Tri-tert-butylbenzene is a highly sterically hindered aromatic compound. Its bromination provides a valuable intermediate for various synthetic applications in materials science and pharmaceutical development. The bulky tert-butyl groups direct the substitution to the remaining aromatic protons, leading to the formation of 2-bromo-1,3,5-tri-tert-butylbenzene. The following protocol details a reliable method for this transformation using molecular bromine and an iron catalyst. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial to minimize the formation of di-brominated byproducts and ensure a good yield of the desired product.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the bromination of 1,3,5-tri-tert-butylbenzene.
| Parameter | Value | Reference |
| Reactants | ||
| 1,3,5-Tri-tert-butylbenzene | 10.25 g (0.042 mol) | [1] |
| Bromine | 13.4 g (4.3 mL, 0.084 mol) | [1] |
| Iron Powder (catalyst) | 2.5 g (0.045 mol) | [1] |
| Carbon Tetrachloride (solvent) | 20 mL | [1] |
| Reaction Conditions | ||
| Temperature | 0 °C | [1] |
| Reaction Time | 4 hours (minimum) | [1] |
| Product Information | ||
| Product Name | 2-Bromo-1,3,5-tri-tert-butylbenzene | |
| Yield | 75% (after recrystallization) | [1] |
| Boiling Point | 152-156 °C at 26 mmHg | [1] |
| Characterization Data (¹H NMR) | ||
| Solvent | CDCl₃ | [1] |
| Aromatic Protons | 7.33 ppm (s, 2H) | |
| tert-Butyl Protons | 1.30 ppm (s, 27H) | [1] |
Experimental Protocol
This protocol is adapted from a procedure published on ChemSpider Synthetic Pages.[1]
3.1. Materials and Equipment
-
1,3,5-Tri-tert-butylbenzene
-
Bromine
-
Iron powder
-
Carbon tetrachloride (CCl₄)
-
10% Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Magnesium sulfate (MgSO₄)
-
Hexane or petroleum ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus (optional)
-
Recrystallization apparatus
3.2. Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.25 g (0.042 mol) of 1,3,5-tri-tert-butylbenzene in 20 mL of carbon tetrachloride.
-
Cool the solution to 0 °C using an ice bath.
3.3. Bromination Reaction
-
To the cooled solution, add 2.5 g (0.045 mol) of iron powder followed by the slow, dropwise addition of 13.4 g (4.3 mL, 0.084 mol) of bromine. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture vigorously at 0 °C for a minimum of 4 hours. The reaction can be left to stir overnight with similar results.[1] It is critical to maintain the temperature at 0 °C to minimize the formation of by-products.[1]
3.4. Workup Procedure
-
After the reaction is complete, pour the mixture into approximately 40 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a 10% NaOH or KOH solution to remove excess bromine. Repeat the washing until the color of the organic layer is no longer reddish-brown.
-
Wash the organic phase with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator to remove the carbon tetrachloride.
3.5. Purification
The crude product can be purified by one of the following methods:
-
Distillation followed by Recrystallization (Recommended for higher purity):
-
Direct Recrystallization:
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow of the bromination of 1,3,5-tri-tert-butylbenzene.
Caption: Workflow for the synthesis of 2-bromo-1,3,5-tri-tert-butylbenzene.
Mechanistic Considerations
While often depicted as a standard electrophilic aromatic substitution, the bromination of highly substituted benzenes like 1,3,5-tri-tert-butylbenzene can have a more complex mechanism. Studies have indicated that the reaction can have a high kinetic order in bromine, suggesting the involvement of polybromide species in the transition state.[2][3] The rate-limiting step is believed to be the removal of the proton from the Wheland intermediate.[2][3]
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Note: Recrystallization Protocol for the Purification of Crude 1-(Bromomethyl)-3,5-di-tert-butylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-(Bromomethyl)-3,5-di-tert-butylbenzene is a sterically hindered benzyl bromide derivative commonly used as a building block in organic synthesis. Its bulky di-tert-butyl groups provide specific solubility and reactivity profiles, making it a valuable intermediate in the development of pharmaceuticals and functional materials. The purity of this reagent is critical for successful downstream applications. This document provides a detailed protocol for the purification of crude this compound by recrystallization, a robust and efficient method for obtaining high-purity crystalline solids.
Data Presentation
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Hexane or Petroleum Ether | Both are effective non-polar solvents for this compound.[1] |
| Crude Compound to Solvent Ratio | Approx. 1 g : 5-10 mL | This is a starting point and should be optimized. |
| Dissolution Temperature | ~60-69 °C (Boiling point of hexane) | The minimum amount of hot solvent should be used. |
| Cooling Protocol | 1. Slow cooling to room temp. 2. Ice bath (0-4 °C) | Gradual cooling promotes the formation of larger, purer crystals. |
| Typical Yield | 70-85% | Yields may vary depending on the purity of the crude material. |
Experimental Protocol
This protocol outlines the recrystallization procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Hexane or Petroleum Ether (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection and Initial Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hexane or petroleum ether, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the solvent's boiling point.[2][3][4] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done expeditiously to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer.[4]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold hexane or petroleum ether to remove any remaining soluble impurities. It is important to use cold solvent to minimize the loss of the desired product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a watch glass or a piece of pre-weighed filter paper and allow them to dry completely. A vacuum oven at a low temperature can be used to expedite drying. The final product should be a white crystalline solid.[1][5]
-
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow of the recrystallization process.
References
Proper storage and handling techniques for 1-(Bromomethyl)-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of 1-(Bromomethyl)-3,5-di-tert-butylbenzene (CAS No. 62938-08-3). Adherence to these protocols is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Physicochemical Properties
This compound is an organic compound featuring a bromomethyl group on a benzene ring substituted with two tert-butyl groups.[1] These bulky tert-butyl groups create steric hindrance, which influences its reactivity.[1] The bromomethyl group makes it an effective electrophile for various nucleophilic substitution reactions.[1]
| Property | Value | Reference |
| Molecular Formula | C15H23Br | [1][2][3] |
| Molecular Weight | 283.25 g/mol | [2][3] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [1] |
| Melting Point | 30 °C | [3] |
| Boiling Point | 279.7 °C at 760 mmHg | [3] |
| Density | 1.122 g/cm³ | [3] |
| Flash Point | 34 °C | [3] |
| Solubility | Insoluble in water. | [4][5] |
Storage and Handling
Proper storage and handling are essential to maintain the stability and reactivity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or Refrigerator.[2][3] | Prevents degradation and maintains stability. |
| Atmosphere | Store in a dry, well-ventilated place.[2][4][5][6] | The compound is sensitive to moisture. |
| Light | Keep in a dark place.[2] | Protects from light-induced degradation. |
| Container | Keep container tightly closed and sealed.[2][4][5][6][7] | Prevents contamination and exposure to air and moisture. A polyethylene or polypropylene container is suitable.[7] |
Handling Procedures
This compound should be handled in accordance with good industrial hygiene and safety practices.[4][6]
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles (European standard - EN 166).[4] |
| Hand Protection | Protective gloves. Inspect gloves before use for chemical compatibility and breakthrough time.[4] |
| Skin and Body Protection | Long-sleeved clothing.[4] Wear suitable protective clothing.[6] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection (29 CFR 1910.134).[6] |
Engineering Controls:
-
Ensure good ventilation of the work station.[6]
Hygiene Measures:
-
Do not eat, drink, or smoke when using this product.[4][6][7]
-
Remove and wash contaminated clothing before reuse.[4]
Experimental Protocols
This compound is a versatile reactant in organic synthesis. It is commonly used in reactions such as chemoselective trifluoromethylation, aralkylation of 2-N-acetylguanine, and coupling reactions with terminal alkynes.[3]
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for a nucleophilic substitution reaction, a common application for this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine or Potassium Carbonate), if required
-
Reaction flask
-
Stirring apparatus
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Set up a dry reaction flask under an inert atmosphere.
-
Dissolve the nucleophile and, if necessary, the base in the chosen aprotic polar solvent.
-
To this solution, add this compound dropwise at room temperature with stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Safety Information
Hazard Statements:
-
Causes severe skin burns and eye damage.[6]
-
Harmful if swallowed, in contact with skin, or if inhaled.[7]
First-Aid Measures:
-
After Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[6]
-
After Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and shoes. Get immediate medical advice/attention.[6]
-
After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[6]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[6]
Visual Protocols
Caption: Workflow for the proper storage and handling of this compound.
Caption: A generalized workflow for a nucleophilic substitution reaction.
References
- 1. CAS 62938-08-3: this compound [cymitquimica.com]
- 2. 62938-08-3|this compound|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
How to minimize side-product formation in di-tert-butylbenzene synthesis
Technical Support Center: Di-tert-butylbenzene Synthesis
Welcome to the technical support center for di-tert-butylbenzene synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation and optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary side-products in di-tert-butylbenzene synthesis, and why do they form?
A1: The synthesis of di-tert-butylbenzene via Friedel-Crafts alkylation of benzene typically yields a mixture of isomers and poly-alkylated products. The most common side-products are:
-
Isomers: 1,3-di-tert-butylbenzene (meta) and 1,2-di-tert-butylbenzene (ortho). The desired product is often the 1,4- (para) isomer due to its symmetrical structure.
-
Poly-alkylation Products: Primarily 1,3,5-tri-tert-butylbenzene. This occurs because the initial alkylation product, tert-butylbenzene, is more reactive than benzene itself, making it susceptible to further alkylation.[1][2]
-
Rearrangement Products: Although less common with tertiary alkyl groups, under certain conditions, carbocation rearrangement can occur.[1]
The formation of these side-products is governed by factors like steric hindrance, reaction temperature (thermodynamic vs. kinetic control), and catalyst activity.[3][4]
Q2: I'm observing a high percentage of the 1,3-di-tert-butylbenzene (meta) isomer. How can I increase the yield of the 1,4- (para) isomer?
A2: A high yield of the 1,3-isomer indicates that the reaction is likely under thermodynamic control, where the most stable product is favored.[4][5] The 1,3-isomer is thermodynamically more stable than the 1,4-isomer. To favor the 1,4-isomer (the kinetic product), you should operate under kinetic control.[3][4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature, typically between 0°C and 25°C.[6] This reduces the energy available for the reaction to overcome the higher activation barrier to the thermodynamic product and prevents isomerization of the kinetic product.[7][8][9]
-
Shorten Reaction Time: A shorter reaction time can prevent the kinetically favored 1,4-product from isomerizing to the more stable 1,3-product.[5]
-
Immediate Work-up: Once the reaction is complete, immediately quench and work up the mixture to prevent post-reaction isomerization.[3]
Q3: How can I prevent the formation of 1,3,5-tri-tert-butylbenzene?
A3: The formation of tri-tert-butylbenzene is a classic issue of polyalkylation in Friedel-Crafts reactions.[2][6] The di-substituted product is more nucleophilic than the starting material, leading to over-alkylation.[1]
Troubleshooting Steps:
-
Adjust Reactant Stoichiometry: Use a significant excess of the aromatic ring (benzene or tert-butylbenzene) relative to the alkylating agent (e.g., tert-butyl chloride). This increases the probability that the electrophile will react with the starting material rather than the di-substituted product.
-
Control Reagent Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This keeps the concentration of the electrophile low, disfavoring polyalkylation.[6]
-
Utilize Steric Hindrance: The bulky nature of the tert-butyl groups naturally hinders polyalkylation to some extent, especially the formation of tetra-substituted products.[6][10]
Q4: What is the impact of the Lewis acid catalyst choice on the reaction outcome?
A4: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are critical.
-
Catalyst Activity: A highly active catalyst like AlCl₃ strongly promotes the formation of the tert-butyl carbocation, which can lead to more side products if not controlled.[1][11][12] A milder catalyst, such as FeCl₃, may offer better selectivity by polarizing the C-Cl bond without fully forming a carbocation, thus reducing side reactions.[13]
-
Catalyst Amount: Use the minimum amount of catalyst necessary. Excess catalyst can increase the rate of side reactions, including isomerization and polyalkylation.
Data Presentation: Isomer Distribution
The following table summarizes how reaction temperature can influence the ratio of 1,2- and 1,4-di-tert-butylbenzene products in the electrophilic addition of HBr to 1,3-butadiene, which is analogous to the principles of kinetic vs. thermodynamic control in di-tert-butylbenzene synthesis.
| Temperature | 1,2-Adduct (Kinetic Product) % | 1,4-Adduct (Thermodynamic Product) % | Type of Control |
| 0°C | 71% | 29% | Kinetic |
| 40°C | 15% | 85% | Thermodynamic |
Data adapted from analogous principles in electrophilic addition reactions demonstrating kinetic vs. thermodynamic control.[9]
Experimental Protocols
Protocol: Synthesis of 1,4-di-tert-butylbenzene (Kinetic Control)
This protocol is designed to favor the formation of the 1,4-isomer by maintaining a low reaction temperature.
Materials:
-
tert-butylbenzene (100 mmol)
-
tert-butyl chloride (200 mmol)[3]
-
Anhydrous aluminum chloride (AlCl₃) (7.5 mmol)[3]
-
Ice/sodium chloride bath
-
Crushed ice, water, and tert-butyl methyl ether for work-up[3]
-
Aqueous sodium hydroxide solution (10%)[3]
-
Potassium carbonate (for drying)[3]
-
Methanol (for recrystallization)[3]
Procedure:
-
Setup: Assemble a dry 100 mL three-neck flask equipped with a magnetic stirrer, an internal thermometer, and a drying tube connected to a gas trap (e.g., a wash bottle with 10% NaOH solution to neutralize HCl gas).[1][3]
-
Reactant Mixture: Add tert-butylbenzene (15.4 mL, 100 mmol) and tert-butyl chloride (21.0 mL, 200 mmol) to the flask.[3]
-
Cooling: Cool the mixture to 0°C using an ice/sodium chloride bath while stirring.[3]
-
Catalyst Addition: While maintaining the temperature at 0°C, add anhydrous AlCl₃ (1.0 g) in four portions at two-minute intervals.[3] A solid, light-yellow mixture will form.
-
Reaction: Continue stirring at 0°C. The reaction is fast and should be monitored.
-
Work-up: Immediately after the reaction is deemed complete, add 20 g of crushed ice, 10 mL of water, and 20 mL of tert-butyl methyl ether to the reaction mixture.[3]
-
Extraction: Transfer the mixture to a separatory funnel, shake well, and separate the organic layer. Extract the aqueous layer once more with 10 mL of tert-butyl methyl ether.[3]
-
Washing & Drying: Combine the organic layers, wash with 20 mL of water, and then dry over anhydrous potassium carbonate.[3]
-
Purification: Filter off the drying agent and evaporate the solvent using a rotary evaporator. Recrystallize the resulting crude product from methanol to obtain pure 1,4-di-tert-butylbenzene.[3]
Visualizations
Troubleshooting Workflow for Side-Product Formation
Caption: Troubleshooting flowchart for minimizing common side-products.
Kinetic vs. Thermodynamic Control Pathway
Caption: Reaction pathways for kinetic vs. thermodynamic products.
References
- 1. cerritos.edu [cerritos.edu]
- 2. youtube.com [youtube.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-di-tert-Butyl-2,5-dimethoxybenzene | 7323-63-9 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 10. rsc.org [rsc.org]
- 11. aklectures.com [aklectures.com]
- 12. youtube.com [youtube.com]
- 13. homework.study.com [homework.study.com]
Troubleshooting low yields in the synthesis of 1-(Bromomethyl)-3,5-di-tert-butylbenzene
Technical Support Center: Synthesis of 1-(Bromomethyl)-3,5-di-tert-butylbenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, a key intermediate for researchers in organic synthesis and drug development. The primary synthetic route discussed is the Wohl-Ziegler benzylic bromination of 3,5-di-tert-butyltoluene.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
Low yields are typically traced back to one of three main areas: incomplete reactions, formation of side products, or issues with reagent purity. The most common side reaction is over-bromination, leading to a dibrominated product.[1] Incomplete reactions can result from inefficient radical initiation or impure reagents.[2][3]
Q2: I am observing a significant amount of a second, less polar product in my crude analysis (TLC/NMR). What is it and how can I prevent it?
This is very likely the dibrominated byproduct, 1-(dibromomethyl)-3,5-di-tert-butylbenzene. Benzylic bromination can be difficult to control perfectly, leading to this over-zealous reaction.[1] To minimize its formation:
-
Control Stoichiometry: Use only a slight excess of N-Bromosuccinimide (NBS), typically 1.05 to 1.2 equivalents.[4] Using a large excess of NBS will strongly favor the formation of the dibromide.
-
Monitor the Reaction: Use TLC or GC to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed.
-
Temperature Control: High temperatures can decrease selectivity. While heat is needed for thermal initiators, photo-initiated reactions can often be run at lower temperatures (e.g., 20-40 °C), which can improve selectivity for the desired monobrominated product.[4]
Q3: My reaction is not going to completion, and I recover a lot of starting material. What are the likely causes?
An incomplete reaction is usually due to a failure in the radical chain process. Consider the following:
-
Initiator Quality: Radical initiators like AIBN (azobisisobutyronitrile) and benzoyl peroxide have finite shelf lives and can decompose. Use a fresh batch of initiator or test its efficacy.
-
Insufficient Initiation: If using photo-initiation, ensure your light source is of the appropriate wavelength and intensity and that the reaction vessel is transparent enough for the light to penetrate.[4][5] For thermal initiation, ensure the reaction is maintained at a temperature sufficient for the initiator's homolytic cleavage (e.g., refluxing acetonitrile for AIBN).
-
Radical Quenchers: The presence of impurities (like oxygen or certain stabilizers in the solvent) can inhibit the radical chain reaction. Ensure your solvent is degassed and your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: What is the optimal solvent for this reaction? Can I avoid using carbon tetrachloride?
Yes, you can and should avoid carbon tetrachloride (CCl₄) due to its toxicity and environmental impact.[6] Modern protocols have shown that other solvents are equally or even more effective.
-
Acetonitrile (CH₃CN): This is an excellent choice, as it is polar enough to dissolve NBS and the resulting succinimide, often leading to improved yields and easier workup.[4][7]
-
1,2-Dichlorobenzene: This has also been shown to be a superior solvent to CCl₄ in some benzylic brominations, resulting in cleaner reactions and higher yields.[8]
Q5: How critical are anhydrous conditions for this synthesis?
Anhydrous conditions are crucial.[3] The presence of water can hydrolyze NBS and the desired benzyl bromide product, significantly reducing the yield.[9] Always use dry solvents and glassware, and perform the reaction under an inert atmosphere. Adding an acid scavenger like barium carbonate can also help maintain acid-free and anhydrous conditions.[3]
Q6: My N-Bromosuccinimide (NBS) reagent is yellow or brown. Can I still use it?
Pure NBS is a white crystalline solid.[10] A yellow or brown color indicates that the NBS has decomposed over time, releasing free bromine (Br₂).[3] Using discolored NBS can lead to unwanted side reactions, such as electrophilic aromatic substitution on the benzene ring instead of the desired benzylic radical bromination.[10][11] It is highly recommended to recrystallize the NBS from water before use to ensure a clean and selective reaction.[12]
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive radical initiator (AIBN, BPO).2. Insufficient heat or light for initiation.3. Presence of radical inhibitors (e.g., oxygen).4. Impure starting material. | 1. Use a fresh batch of the radical initiator.2. Ensure reaction is at the correct reflux temperature or that the light source is sufficiently powerful.[4]3. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).4. Purify the 3,5-di-tert-butyltoluene by distillation or chromatography. |
| Significant Dibromide Formation | 1. Excess NBS used.2. Reaction temperature is too high.3. Reaction time is too long. | 1. Use no more than 1.05-1.2 equivalents of NBS.[4]2. Lower the reaction temperature. Consider switching from thermal to photo-initiation to allow for milder conditions.[4]3. Monitor the reaction closely by TLC/GC and stop it once the starting material is consumed. |
| Formation of Aromatic Bromination Byproducts | 1. Use of impure (decomposed) NBS containing Br₂.2. Reaction conditions favor electrophilic substitution. | 1. Recrystallize NBS from water before use to remove free bromine.[12]2. Ensure the reaction is performed in a non-polar solvent and in the presence of a radical initiator, avoiding Lewis acid catalysts. |
| Difficult/Messy Workup | 1. Succinimide byproduct is not fully removed.2. Polymerization or tar formation.[2] | 1. After the reaction, cool the mixture to precipitate the succinimide and remove it by filtration before aqueous workup.2. Lower the reaction temperature and ensure an inert atmosphere is maintained. |
| Product Decomposition | 1. Product is a reactive benzyl bromide.2. Exposure to moisture during workup or storage.3. Overheating during solvent removal or purification. | 1. Handle the product quickly and avoid exposure to nucleophiles.2. Ensure all workup steps are performed with dry solvents and store the final product under an inert atmosphere in a refrigerator.[13]3. Use a rotary evaporator at low temperature and purify via recrystallization from a non-polar solvent like hexane if possible. |
Impact of Reaction Conditions on Yield
The choice of solvent and reaction conditions can significantly impact the yield and selectivity of the benzylic bromination. The following table summarizes findings from studies on similar transformations.
| Solvent | Initiation | Temperature | Typical Yield | Key Considerations |
| Carbon Tetrachloride (CCl₄) | AIBN / Heat | Reflux (~77 °C) | Fair to Good | Not Recommended. Toxic and environmentally hazardous.[6] |
| Acetonitrile (CH₃CN) | AIBN / Heat | Reflux (~82 °C) | Good to Excellent | Recommended. Avoids hazardous chlorinated solvents and often improves yield and reproducibility.[4][7] |
| Acetonitrile (CH₃CN) | Light (CFL) | 20 - 40 °C | Excellent | Highly Recommended. Allows for milder conditions, improving selectivity and reducing byproduct formation.[4] |
| 1,2-Dichlorobenzene | AIBN / Heat | 80 °C | Excellent | A good alternative to CCl₄, providing clean and high-yielding reactions.[8] |
Experimental Protocols
Protocol 1: Synthesis via Photo-initiated Benzylic Bromination
This protocol is based on modern, safer methodologies that avoid hazardous solvents like CCl₄.[4]
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-di-tert-butyltoluene (e.g., 5.0 g, 24.5 mmol).
-
Reagent Addition: Add recrystallized N-Bromosuccinimide (NBS) (4.58 g, 25.7 mmol, 1.05 eq) and acetonitrile (50 mL).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes while stirring to degas the solution.
-
Initiation: Place the flask next to a compact fluorescent lamp (CFL, e.g., 25-30 W). For efficient irradiation, it may be beneficial to wrap the setup with aluminum foil.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by TLC (e.g., using 9:1 Hexane:Ethyl Acetate) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold acetonitrile.
-
Transfer the filtrate to a separatory funnel and dilute with 100 mL of water and 100 mL of diethyl ether (or methyl tert-butyl ether).
-
Separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).
-
-
Purification: The resulting crude solid/oil can be purified by recrystallization from cold hexane to yield this compound as a white solid.
Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)
-
Place 20 g of potentially impure (yellowish) NBS in a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water.
-
Heat the mixture on a hot plate with stirring until the NBS is fully dissolved (the solution may still be cloudy with insoluble impurities).
-
Once dissolved, immediately remove the flask from the heat and place it in a large ice-water bath.
-
Allow the solution to cool rapidly to induce crystallization. White, needle-like crystals should form.
-
Collect the pure white crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Dry the crystals thoroughly under high vacuum for several hours. Store the purified NBS in a desiccator, protected from light.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
Reaction Pathway and Common Side Reaction
Caption: Main reaction vs. over-bromination side reaction.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. newera-spectro.com [newera-spectro.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. lookchem.com [lookchem.com]
Strategies to avoid polyalkylation in Friedel-Crafts reactions of benzene derivatives
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving benzene derivatives. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly the issue of polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in Friedel-Crafts reactions and why does it occur?
A: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is substituted onto the aromatic ring. This happens because the newly added alkyl group is an electron-donating group, which activates the benzene ring. The monoalkylated product is therefore more nucleophilic and more reactive than the initial benzene derivative, making it highly susceptible to further alkylation by the electrophile present in the reaction mixture.
Q2: I am observing significant amounts of di- and tri-alkylated products. What is the most direct strategy to favor monoalkylation?
A: The most straightforward and commonly employed strategy is to use a large molar excess of the aromatic substrate relative to the alkylating agent. This increases the statistical probability that the electrophile will react with the abundant starting material rather than the monoalkylated product. For instance, reacting benzene with a 1:1 molar equivalent of 2-chloro-2-methylpropane yields p-di-tert-butylbenzene as the major product.[1] To achieve a high yield of the mono-alkylated product, a significant excess of benzene is necessary.[1]
Q3: Are there alternative methods to Friedel-Crafts alkylation that completely avoid polyalkylation?
A: Yes, the most effective alternative is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group (-COR) is an electron-withdrawing group, which deactivates the aromatic ring, making the monoacylated product less reactive than the starting material. This deactivation effectively prevents further substitution. The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step sequence ensures the formation of a mono-substituted product without the risk of polyalkylation.
Q4: How do reaction temperature and catalyst choice affect polyalkylation?
A: Lowering the reaction temperature generally reduces the overall reaction rate, including the rate of the second and subsequent alkylation steps, which can help to favor the monoalkylated product. The choice of Lewis acid catalyst also plays a role. Using a milder Lewis acid can decrease the reactivity of the system and improve selectivity for monoalkylation. However, this may also require longer reaction times or yield lower overall conversion.
Troubleshooting Guides
Issue: Excessive Polyalkylation Products
This guide provides a step-by-step approach to troubleshoot and minimize the formation of polyalkylated products in your Friedel-Crafts alkylation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polyalkylation.
Data Presentation: Effect of Reactant Ratio on Product Distribution
While specific yields can vary significantly based on the exact substrates, catalyst, and conditions, the following table illustrates the general trend observed when increasing the excess of benzene in a typical Friedel-Crafts alkylation with an alkyl halide.
| Benzene : Alkyl Halide (Molar Ratio) | Monoalkylated Product (%) | Dialkylated Products (%) | Polyalkylated Products (%) |
| 1 : 1 | Low | High | Moderate |
| 5 : 1 | Moderate | Moderate | Low |
| 10 : 1 | High | Low | Very Low |
| 20 : 1 | Very High | Very Low | Negligible |
Note: This table represents a qualitative trend. Actual yields will be experiment-specific.
Experimental Protocols
Protocol 1: Selective Mono-tert-butylation of Benzene Using Excess Substrate
This protocol is designed to favor the formation of tert-butylbenzene by using a large molar excess of benzene.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous, powdered)
-
Dichloromethane (anhydrous)
-
Ice-water bath
-
1M Hydrochloric acid (cold)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser with drying tube
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
Charge the flask with anhydrous benzene (10 molar equivalents) and anhydrous dichloromethane.
-
Cool the flask in an ice-water bath with stirring.
-
Carefully add anhydrous aluminum chloride (1.1 molar equivalents relative to tert-butyl chloride) to the stirred benzene solution.
-
Add tert-butyl chloride (1 molar equivalent) to the dropping funnel.
-
Add the tert-butyl chloride dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and cold 1M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with cold 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene by distillation.
-
Purify the resulting tert-butylbenzene by fractional distillation.
Protocol 2: Friedel-Crafts Acylation of Benzene and Subsequent Clemmensen Reduction
This two-step protocol is a reliable method to produce propylbenzene while avoiding polyalkylation and carbocation rearrangement.
Step A: Friedel-Crafts Acylation to form Propiophenone
Materials:
-
Benzene (anhydrous)
-
Propanoyl chloride
-
Aluminum chloride (anhydrous, powdered)
-
Dichloromethane (anhydrous)
-
Ice-water bath
-
Concentrated Hydrochloric acid
Procedure:
-
In a flame-dried round-bottom flask, suspend anhydrous aluminum chloride (1.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice-water bath.
-
In a separate flask, dissolve propanoyl chloride (1 molar equivalent) and anhydrous benzene (1.1 molar equivalents) in dichloromethane.
-
Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude propiophenone. Purify by vacuum distillation if necessary.
Step B: Clemmensen Reduction of Propiophenone to Propylbenzene
Materials:
-
Propiophenone (from Step A)
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric acid
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and propiophenone.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain the acidic conditions.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation to yield propylbenzene.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanistic reason for polyalkylation in Friedel-Crafts alkylation.
Caption: The activating effect of the alkyl group leads to polyalkylation.
References
Optimizing reaction temperature and time for bromination of di-tert-butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the selective monobromination of di-tert-butylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the monobromination of 1,4-di-tert-butylbenzene?
A1: The expected primary product is 2-bromo-1,4-di-tert-butylbenzene. The bulky tert-butyl groups sterically hinder the positions adjacent to them, and direct the electrophilic substitution to the less hindered ortho position.
Q2: Why is a low reaction temperature, such as 0°C, recommended for this reaction?
A2: A low reaction temperature is crucial for controlling the selectivity of the reaction.[1] It helps to minimize the formation of di-brominated and other polysubstituted by-products. Higher temperatures can lead to a decrease in the yield of the desired monobrominated product and an increase in unwanted side reactions.
Q3: What are the common by-products observed in the bromination of 1,4-di-tert-butylbenzene?
A3: Common by-products can include di-bromo-1,4-di-tert-butylbenzene, and isomers such as 1-tert-butyl-3-bromobenzene and 1-tert-butyl-4-bromobenzene, which may arise from dealkylation-realkylation-bromination pathways.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product and any by-products.
Q5: Is it possible to achieve 100% selectivity for the monobrominated product?
A5: Achieving 100% selectivity is highly challenging. Even under optimized conditions, the formation of a small percentage of di-substituted by-products is often inevitable.[1] Careful control of stoichiometry, temperature, and reaction time is key to maximizing the yield of the desired monobrominated product.
Data Presentation: Optimizing Reaction Conditions
The following table provides illustrative data on the expected trends in product distribution when varying the reaction temperature and time for the bromination of 1,4-di-tert-butylbenzene. This data is based on established principles of electrophilic aromatic substitution and findings from related reactions.
| Temperature (°C) | Reaction Time (hours) | Yield of 2-bromo-1,4-di-tert-butylbenzene (%) | Yield of Di-bromo by-products (%) | Unreacted Starting Material (%) |
| 0 | 2 | 65 | < 5 | 30 |
| 0 | 4 | 75 | ~5 | 20 |
| 0 | 8 | 78 | ~7 | 15 |
| 25 (Room Temp) | 2 | 60 | ~15 | 25 |
| 25 (Room Temp) | 4 | 55 | ~25 | 20 |
| 50 | 2 | 40 | >30 | <30 |
Note: These are representative values and actual results may vary based on specific experimental conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Protocol for Selective Monobromination of 1,4-di-tert-butylbenzene
This protocol is adapted from established procedures for the bromination of sterically hindered aromatic compounds.[1]
Materials:
-
1,4-di-tert-butylbenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) chloride (FeCl₃)
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or petroleum ether for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-di-tert-butylbenzene in carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) chloride to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in carbon tetrachloride to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: Stir the reaction mixture at 0°C for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: After the reaction is complete, slowly pour the reaction mixture into cold water.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine.
-
Wash with a saturated sodium bicarbonate solution.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from hexane or petroleum ether to obtain 2-bromo-1,4-di-tert-butylbenzene as a white solid.
-
Troubleshooting Guide
Issue 1: Low yield of the desired monobrominated product.
-
Question: My reaction is resulting in a low yield of 2-bromo-1,4-di-tert-butylbenzene. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction time may be too short. Try extending the reaction time and continue to monitor by TLC or GC until the starting material is mostly consumed.
-
Suboptimal Temperature: If the reaction was run at a temperature significantly below 0°C, the reaction rate may be too slow. Ensure the temperature is maintained at 0°C.
-
Loss During Work-up: The product may be partially soluble in the aqueous layers during extraction. Ensure thorough extraction with an appropriate organic solvent.
-
Inefficient Purification: Significant product loss can occur during recrystallization if too much solvent is used or if the solution is not cooled sufficiently.
-
Issue 2: High percentage of di-brominated by-products.
-
Question: I am observing a significant amount of di-bromo-1,4-di-tert-butylbenzene in my product mixture. How can I minimize this?
-
Answer:
-
High Temperature: The reaction temperature is likely too high. Strictly maintain the temperature at 0°C throughout the bromine addition and the subsequent stirring.
-
Excess Bromine: The stoichiometry of bromine might be too high. Use a slight excess or an equimolar amount of bromine relative to the di-tert-butylbenzene.
-
Prolonged Reaction Time: While a sufficient reaction time is necessary for good conversion, excessively long times, especially at elevated temperatures, can favor polysubstitution. Optimize the reaction time by careful monitoring.
-
Issue 3: Difficulty in purifying the product.
-
Question: I am struggling to separate the 2-bromo-1,4-di-tert-butylbenzene from the unreacted starting material and other by-products. What purification strategies can I employ?
-
Answer:
-
Recrystallization: This is the most common method. Ensure you are using an appropriate solvent (e.g., hexane, petroleum ether) and a minimal amount to dissolve the crude product at an elevated temperature, followed by slow cooling.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/dichloromethane gradient) can be effective in separating the components.
-
Distillation: For larger scale purifications, vacuum distillation might be an option if the boiling points of the components are sufficiently different.
-
Visualizations
Caption: A flowchart of the experimental workflow for the bromination of di-tert-butylbenzene.
Caption: A troubleshooting decision tree for the bromination of di-tert-butylbenzene.
References
Technical Support Center: Techniques for Removing Unreacted Starting Material
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from product mixtures.
Choosing the Right Purification Technique
Selecting the appropriate purification method is crucial for efficiently isolating your desired product. The choice depends on the physical and chemical properties of your product and the unreacted starting materials. Use the following decision-making flowchart to guide your selection process.
Caption: Decision tree for selecting a purification technique.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound "oiled out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute, or the solution cooled too quickly.[2] | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool slowly.[2] Consider using a mixed solvent system. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated.[3] | Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] |
| Low recovery of purified product. | Too much solvent was used, leading to product loss in the mother liquor.[4] Premature crystallization occurred during hot filtration. Washing crystals with a solvent that is not ice-cold.[2] | Use the minimum amount of hot solvent necessary for dissolution.[4] Ensure the filtration apparatus is pre-heated for hot filtration.[2] Always wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Recrystallized product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurity. The cooling process was too rapid, trapping impurities within the crystal lattice. | Re-evaluate the solvent choice; a different solvent or a solvent pair may be necessary. Ensure the solution cools slowly and without disturbance. |
Frequently Asked Questions (FAQs)
Q1: What are the criteria for a good recrystallization solvent?
A1: A good recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
-
Not react with the compound being purified.[6]
-
Be volatile enough to be easily removed from the purified crystals.[6]
Q2: When should I use a two-solvent system for recrystallization?
A2: A two-solvent system is used when no single solvent is ideal.[1] The first solvent should dissolve the compound very well at all temperatures, while the second solvent (the "anti-solvent") should be one in which the compound is insoluble but is miscible with the first solvent.[7]
Experimental Protocol: Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of the impure compound in various solvents at room and elevated temperatures.[5]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[8]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.[7]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period. The crystals can then be transferred to a watch glass for further drying.[11]
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound is stuck at the top of the column. | The compound may have precipitated on the column. The compound might be unstable on the stationary phase. The eluting solvent is not polar enough. | Try adding a small amount of a more polar solvent to the top of the column to redissolve the compound.[13] Test the compound's stability on a TLC plate. If unstable, consider a different stationary phase like alumina.[13] Gradually increase the polarity of the eluting solvent. |
| Poor separation of product and starting material. | The chosen solvent system does not provide adequate separation (Rf values are too close). The column was not packed properly, leading to channeling. The initial band of the sample was too wide. | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a greater difference in Rf values. Repack the column carefully to ensure a uniform bed. Dissolve the sample in the minimum amount of solvent and load it onto the column as a narrow band.[9] |
| Compound is eluting too quickly (high Rf). | The eluting solvent is too polar. | Start with a less polar solvent system and gradually increase the polarity. |
| Compound is eluting too slowly (low Rf). | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluting solvent. |
| Cracks or bubbles in the column bed. | The column ran dry at some point. Improper packing of the stationary phase. | Ensure the solvent level is always above the top of the stationary phase. Repack the column. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for column chromatography?
A1: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture in which the desired compound has an Rf value of approximately 0.2-0.4, and there is a significant difference in the Rf values of the components to be separated.[14]
Q2: What is the difference between "wet" and "dry" loading of a sample?
A2: In "wet" loading, the sample is dissolved in a minimal amount of the eluting solvent and carefully added to the top of the column.[9] In "dry" loading, the sample is first dissolved in a suitable solvent, then adsorbed onto a small amount of the stationary phase (e.g., silica gel). The solvent is evaporated, and the resulting free-flowing powder is added to the top of the column. Dry loading is often preferred for samples that are not very soluble in the eluting solvent.[9]
Experimental Protocol: Flash Column Chromatography
Caption: Workflow for flash column chromatography.
-
Column Preparation: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Prepare a slurry of the stationary phase (e.g., silica gel) in the initial eluting solvent and pour it into the column, allowing it to settle into a packed bed.[15]
-
Sample Loading: Dissolve the crude mixture in a minimal amount of solvent. Carefully add the sample solution to the top of the column. Alternatively, perform a dry loading.[16]
-
Elution: Carefully add the eluting solvent to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[17]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[3]
-
Monitoring: Analyze the collected fractions using TLC to determine which fractions contain the desired product.
-
Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.[13]
Liquid-Liquid Extraction
Liquid-liquid extraction is a method used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[18]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| An emulsion has formed between the two layers. | Vigorous shaking of the separatory funnel. High concentration of solutes. Presence of particulate matter. | Allow the mixture to stand undisturbed for some time. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Filter the mixture through a pad of Celite.[19] |
| Difficulty in identifying the aqueous and organic layers. | The densities of the two layers are very similar. | Add a few drops of water to the separatory funnel and observe which layer the drops mix with; this will be the aqueous layer. |
| Loss of product during workup. | The product is partially soluble in the aqueous layer. The product is volatile and was lost during solvent evaporation. | Back-extract the aqueous layer with a fresh portion of the organic solvent. Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of volatile products. |
| Incomplete removal of acidic or basic impurities. | Insufficient amount or concentration of the washing solution (e.g., dilute acid or base). Inadequate mixing of the layers during washing. | Increase the number of washes or use a more concentrated washing solution. Ensure thorough mixing of the layers during each wash. |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate extraction solvent?
A1: The ideal extraction solvent should:
-
Readily dissolve the substance to be extracted.
-
Be immiscible with the other solvent (usually water).
-
Have a relatively low boiling point for easy removal after extraction.
-
Not react with the solute or the other solvent.
Q2: Why is it important to vent the separatory funnel?
A2: Venting is crucial to release any pressure that builds up inside the separatory funnel from the vapor pressure of the solvents or from gas evolution (e.g., when using sodium bicarbonate to neutralize an acid).[20] Failure to vent can cause the stopper and the contents of the funnel to be forcefully ejected.[21]
Experimental Protocol: Liquid-Liquid Extraction
Caption: Workflow for liquid-liquid extraction.
-
Setup: Securely clamp a separatory funnel to a ring stand. Ensure the stopcock is closed.[22]
-
Addition of Liquids: Pour the solution containing the product and the immiscible extraction solvent into the separatory funnel. The funnel should not be more than two-thirds full.[20]
-
Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for about 20-30 seconds, venting frequently.[20]
-
Separation: Place the funnel back in the ring stand and remove the stopper. Allow the two layers to fully separate.[22]
-
Draining: Carefully open the stopcock and drain the bottom layer into a flask. Stop just as the interface reaches the stopcock. Pour the top layer out through the top of the funnel into a separate flask.[22]
-
Repeat (Optional): The extraction process can be repeated on the layer that initially contained the product to maximize recovery.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent, and then remove the solvent, typically with a rotary evaporator, to isolate the purified product.[22]
Data Tables
Solvent Properties for Purification
Boiling Points of Common Organic Solvents
| Solvent | Boiling Point (°C) |
| Acetone | 56 |
| Acetonitrile | 82 |
| Chloroform | 61 |
| Cyclohexane | 81 |
| Dichloromethane | 40 |
| Diethyl ether | 35 |
| Ethanol | 78 |
| Ethyl acetate | 77 |
| n-Hexane | 69 |
| Methanol | 65 |
| Tetrahydrofuran (THF) | 66 |
| Toluene | 111 |
| Water | 100 |
Source: Data compiled from various sources.[2][4][23]
Solvent Miscibility Table
| Water | Ethanol | Acetone | Dichloromethane | Diethyl Ether | Hexane | Toluene | |
| Water | - | M | M | I | I | I | I |
| Ethanol | M | - | M | M | M | PM | M |
| Acetone | M | M | - | M | M | PM | M |
| Dichloromethane | I | M | M | - | M | M | M |
| Diethyl Ether | I | M | M | M | - | M | M |
| Hexane | I | PM | PM | M | M | - | M |
| Toluene | I | M | M | M | M | M | - |
M = Miscible, I = Immiscible, PM = Partially Miscible Source: Data compiled from various sources.[19][24][25][26]
Typical Percent Recovery for Purification Techniques
| Purification Technique | Typical Percent Recovery | Notes |
| Recrystallization | 70-95% | Highly dependent on the solubility difference of the compound at high and low temperatures.[9][27] |
| Column Chromatography | 50-90% | Can be lower for difficult separations or unstable compounds. |
| Liquid-Liquid Extraction | >95% | With multiple extractions, recovery is typically very high. |
| Distillation | 80-95% | Some loss can occur due to hold-up in the apparatus. |
Note: These are general estimates and can vary significantly based on the specific compounds and experimental conditions.[28][29]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 3. orgsyn.org [orgsyn.org]
- 4. Solvent Boiling Point Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. homework.study.com [homework.study.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Recrystallization [sites.pitt.edu]
- 9. LabXchange [labxchange.org]
- 10. Vacuum Filtration | Organic Chemistry I Lab [blog.richmond.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How to Perform a Recrystallization [thoughtco.com]
- 13. flinnsci.com [flinnsci.com]
- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Chromatography [chem.rochester.edu]
- 17. How to set up and run a flash chromatography column. [reachdevices.com]
- 18. Purification [chem.rochester.edu]
- 19. Solvent Miscibility Table [sigmaaldrich.com]
- 20. web.uvic.ca [web.uvic.ca]
- 21. eng.usf.edu [eng.usf.edu]
- 22. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 23. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 24. csustan.edu [csustan.edu]
- 25. research.cbc.osu.edu [research.cbc.osu.edu]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. m.youtube.com [m.youtube.com]
- 28. aroonchande.com [aroonchande.com]
- 29. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
Common impurities found in commercial 1-(Bromomethyl)-3,5-di-tert-butylbenzene and how to remove them
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for handling commercial 1-(Bromomethyl)-3,5-di-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most prevalent impurities are typically byproducts from its synthesis, which is often the bromination of 1,3,5-tri-tert-butylbenzene. These include:
-
Unreacted Starting Material: 1,3,5-Tri-tert-butylbenzene. Its separation from the desired product can be challenging due to similar physical properties.
-
Over-brominated Byproducts: Di-bromo substituted versions of the starting material can form, often at levels of 3% or more.[1]
-
Residual Bromine: Leftover bromine from the synthesis can be present.
-
Hydrolysis Product: 3,5-Di-tert-butylbenzyl alcohol can form if the product is exposed to moisture.
-
Oxidation Products: Exposure to air and light over time can lead to the formation of oxidation products such as 3,5-di-tert-butylbenzaldehyde.
Q2: How can I assess the purity of my this compound?
Standard analytical techniques are effective for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying the main product and key impurities. The benzylic protons (-CH₂Br) of the product have a characteristic chemical shift, which will differ from the methyl protons of the starting material or the methine proton of an aldehyde impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and confirming their identity by their mass-to-charge ratio. It can effectively separate the desired product from the starting material and over-brominated byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities.
Q3: What are the signs of degradation in my sample?
Degradation of this compound can be indicated by:
-
Color Change: The compound is typically a white to off-white solid. A yellow or brownish color may suggest the presence of oxidation products or other impurities.
-
Changes in Physical State: The presence of an oily substance in the solid could indicate the formation of liquid impurities.
-
Inconsistent Spectroscopic Data: The appearance of unexpected peaks in NMR or chromatography analyses is a clear sign of impurities or degradation.
Troubleshooting Guide
Issue 1: My reaction is not proceeding as expected, and I suspect an issue with the purity of my this compound.
-
Possible Cause: The presence of unreacted starting material (1,3,5-tri-tert-butylbenzene) can lower the effective concentration of your reagent. The presence of the hydrolysis product (3,5-di-tert-butylbenzyl alcohol) can interfere with reactions where the benzylic bromide is the desired reactive species.
-
Solution:
-
Assess the purity of your starting material using ¹H NMR or GC-MS.
-
If significant impurities are detected, purify the reagent using the protocol provided below.
-
Issue 2: My purified this compound is an oil or does not solidify completely.
-
Possible Cause: The presence of impurities can lower the melting point of the compound, causing it to be an oil or a waxy solid at room temperature.
-
Solution:
-
Ensure that all solvent from the recrystallization has been thoroughly removed under vacuum.
-
If the issue persists, a second recrystallization or purification by column chromatography may be necessary to remove the impurities that are depressing the melting point.
-
Impurity Profile and Analytical Signatures
| Impurity | Chemical Name | Typical Source | ¹H NMR Signature (approx. ppm in CDCl₃) |
| Starting Material | 1,3,5-Tri-tert-butylbenzene | Incomplete reaction | Singlet around 1.3 ppm (tert-butyl protons) and a singlet around 7.3 ppm (aromatic protons). |
| Over-brominated Product | Di-bromo substituted byproduct | Over-bromination during synthesis | Complex aromatic signals and potentially a singlet for the remaining benzylic protons. |
| Hydrolysis Product | 3,5-Di-tert-butylbenzyl alcohol | Exposure to moisture | Singlet for the benzylic protons (-CH₂OH) around 4.6 ppm and a broad singlet for the hydroxyl proton. |
| Oxidation Product | 3,5-Di-tert-butylbenzaldehyde | Air/light exposure | Singlet for the aldehyde proton (-CHO) around 10.0 ppm. |
Experimental Protocol: Purification of this compound
This protocol describes a general procedure for removing common impurities.
1. Materials:
-
Commercial this compound
-
Diethyl ether or similar organic solvent
-
10% Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution[1]
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or petroleum ether for recrystallization
-
Separatory funnel, round-bottom flask, rotary evaporator, filter funnel, and glassware for recrystallization.
2. Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Aqueous Wash:
-
Transfer the solution to a separatory funnel.
-
Wash with a 10% NaOH or KOH solution to remove any residual bromine.[1]
-
Wash with water until the aqueous layer is neutral.
-
Wash with brine to aid in the separation of the organic and aqueous layers.
-
-
Drying:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the organic solution using a rotary evaporator to remove the solvent.
-
-
Recrystallization:
-
Dissolve the resulting solid or oil in a minimum amount of hot hexane or petroleum ether.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing impurities from commercial this compound.
References
Addressing stability and degradation issues of 1-(Bromomethyl)-3,5-di-tert-butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-3,5-di-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For long-term storage, refrigeration is advised.[4]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is nucleophilic substitution at the benzylic carbon. This can include hydrolysis in the presence of water, leading to the formation of 3,5-di-tert-butylbenzyl alcohol, and alcoholysis in alcohol-based solvents, resulting in the corresponding benzyl ether. The bulky tert-butyl groups on the benzene ring provide steric hindrance, which can influence the rate of these reactions.
Q3: I am observing unexpected side products in my reaction. What could be the cause?
A3: The formation of unexpected side products can arise from several factors. The presence of impurities in the starting material, such as isomers or residual reagents from synthesis, can lead to side reactions. Additionally, the degradation of this compound due to improper handling or storage can introduce impurities that participate in unintended reactions. It is also possible that the reaction conditions (e.g., temperature, solvent, base) are promoting alternative reaction pathways.
Q4: My reaction yield is consistently low. Could the stability of this compound be a factor?
A4: Yes, low reaction yields can be attributed to the degradation of this compound. If the compound has degraded prior to use, the actual amount of active starting material is lower than anticipated. Furthermore, if the reaction is conducted in a protic solvent or in the presence of moisture, solvolysis can compete with the desired reaction, thereby reducing the yield of the target product.
Troubleshooting Guides
Issue 1: Visible Degradation of the Reagent
Symptoms:
-
The solid reagent appears discolored (yellowish or brownish).
-
The reagent has a pungent odor.
-
The material has become clumpy or has a changed texture.
Possible Causes:
-
Hydrolysis: Exposure to atmospheric moisture can lead to the formation of 3,5-di-tert-butylbenzyl alcohol and hydrogen bromide.
-
Oxidation: Prolonged exposure to air can cause oxidation.
-
Photodegradation: Exposure to light can induce degradation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for visible degradation of the reagent.
Issue 2: Inconsistent Reaction Outcomes
Symptoms:
-
Variable reaction yields.
-
Presence of different side products in various runs of the same experiment.
Possible Causes:
-
Inconsistent Reagent Quality: Degradation of this compound between experiments.
-
Variable Reaction Conditions: Fluctuations in temperature, reaction time, or solvent purity.
-
Moisture Contamination: Presence of varying amounts of water in the reaction mixture.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Data Presentation
Table 1: Estimated Half-lives for the Solvolysis of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Estimated Half-life (t½) |
| Water | 80.1 | ~ 15 hours |
| 50% Aqueous Ethanol | ~60 | ~ 3 days |
| Ethanol | 24.5 | ~ 20 days |
| Methanol | 32.7 | ~ 10 days |
| Acetone | 20.7 | > 50 days (negligible reaction) |
Disclaimer: The half-life data presented is estimated based on the known behavior of structurally similar benzyl bromides and the principles of solvolysis kinetics.[2] Actual rates may vary depending on the specific experimental conditions.
Table 2: Potential Degradation Products of this compound
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 3,5-Di-tert-butylbenzyl alcohol | C₁₅H₂₄O | 220.35 | Hydrolysis |
| 3,5-Di-tert-butylbenzyl methyl ether | C₁₆H₂₆O | 234.38 | Methanolysis |
| 3,5-Di-tert-butylbenzyl ethyl ether | C₁₇H₂₈O | 248.41 | Ethanolysis |
| Bis(3,5-di-tert-butylbenzyl) ether | C₃₀H₄₆O | 422.70 | Self-condensation |
| 3,5-Di-tert-butylbenzaldehyde | C₁₅H₂₂O | 218.34 | Oxidation |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated storage conditions as per ICH guidelines.[1][3][5][6][7]
Materials:
-
This compound (high purity)
-
Amber glass vials with Teflon-lined caps
-
Stability chambers set to:
-
HPLC or GC-MS system for analysis
Procedure:
-
Accurately weigh 10-20 mg of this compound into several amber glass vials.
-
Tightly cap the vials.
-
Place a set of vials in each stability chamber.
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each chamber.
-
Dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile for HPLC or dichloromethane for GC-MS) to a known concentration.
-
Analyze the sample by a validated HPLC or GC-MS method to determine the purity of this compound and to identify and quantify any degradation products.
-
Compare the results over time to the initial sample (time 0) to assess the degradation rate.
Protocol 2: Identification of Hydrolytic Degradation Products
Objective: To identify the products formed from the hydrolysis of this compound in an aqueous solvent system.
Materials:
-
This compound
-
Acetone
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
TLC plates (silica gel)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
GC-MS system
Procedure:
-
Dissolve approximately 100 mg of this compound in 10 mL of acetone in a round-bottom flask.
-
Add 10 mL of deionized water to the solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. The formation of a more polar spot (lower Rf value) indicates the formation of the alcohol.
-
Once the reaction is complete (or after a significant amount of starting material has been consumed), extract the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the resulting residue by GC-MS to identify the degradation products. The primary expected product is 3,5-di-tert-butylbenzyl alcohol.
Caption: Experimental workflow for the identification of hydrolytic degradation products.
References
- 1. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 2. Report 9 | PDF [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. 62938-08-3|this compound|BLD Pharm [bldpharm.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Improvement of Meta-Alkylation Selectivity in Substituted Benzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the meta-alkylation of substituted benzenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving meta-selective alkylation of substituted benzenes?
A1: Traditionally, direct alkylation methods like Friedel-Crafts reactions yield ortho- and para-isomers.[1][2] Achieving meta-selectivity often requires specialized strategies that override the inherent electronic preferences of the aromatic ring. The most prominent and effective modern strategies involve transition-metal-catalyzed C-H activation, particularly with ruthenium catalysts.[3][4] These methods utilize directing groups on the benzene substrate to guide the alkylation to the meta-position. Other strategies include the use of transient mediators and specific ligand designs in palladium catalysis.[5]
Q2: How does ruthenium-catalyzed meta-C-H alkylation work?
A2: The mechanism typically involves an ortho-ruthenation directed by a functional group on the substituted benzene. This forms a ruthenacycle intermediate. This intermediate then activates the para-position relative to the carbon-ruthenium bond, which corresponds to the meta-position of the directing group. The alkylating agent then reacts at this activated site.[4][6] Carboxylate assistance is often crucial for the catalytic activity.[4]
Q3: What are common directing groups for meta-selective alkylation?
A3: A variety of nitrogen-containing heterocycles are effective directing groups. These include pyridines, pyrimidines, pyrazoles, and purines.[7] Azoarenes have also been used as directing groups, providing a route to meta-alkylanilines after reduction.[8] Carboxylic acids can also direct meta-C-H alkylation with the use of specific bidentate N-ligands.[9]
Troubleshooting Guides
Issue 1: Low Meta-Selectivity (High ortho/para Isomer Formation)
Q: My reaction is producing a significant amount of ortho- and/or para-alkylated products. How can I improve the meta-selectivity?
A: Low meta-selectivity is a common issue. Here are several factors to investigate:
-
Choice of Alkyl Halide: The steric bulk of the alkylating agent can influence regioselectivity. Secondary and tertiary alkyl halides often favor meta-selectivity in ruthenium-catalyzed reactions, while primary alkyl halides may lead to ortho-alkylation.[8]
-
Catalyst and Ligand System: The choice of catalyst and ligands is critical. Ruthenium(II) biscarboxylate complexes are known to promote high meta-selectivity.[4] The addition of specific phosphine ligands can also alter the selectivity.[9] For palladium-catalyzed systems, specially designed pyridine-based ligands can suppress undesired reaction pathways and promote meta-alkylation.[5]
-
Reaction Conditions: Temperature and solvent can impact selectivity. Some ruthenium-catalyzed systems show improved meta-selectivity with a change in solvent (e.g., from 1,4-dioxane to DME) and the addition of a carboxylic acid.[10] Visible-light-mediated photoredox catalysis at room temperature has also been shown to achieve high meta-selectivity.
-
Substrate Substituents: The electronic and steric properties of other substituents on the benzene ring can influence the outcome. Electron-donating groups on the directing group can sometimes improve selectivity.[5] Conversely, steric hindrance near the ortho-positions can disfavor ruthenation and impact the reaction.[6]
Issue 2: Low or No Reaction Conversion
Q: My meta-alkylation reaction is not proceeding or giving very low yields. What should I check?
A: Low conversion can be attributed to several factors. A systematic check of your reaction setup and reagents is recommended.
-
Catalyst Activity: Ensure the catalyst is active. If using a pre-catalyst, it may require activation. The presence of a carboxylate additive is often crucial for the catalytic activity of ruthenium complexes.[4]
-
Reagent Purity: The purity of the substrate, alkylating agent, and solvent is important. Impurities, especially water or oxygen, can deactivate the catalyst. Ensure anhydrous and inert conditions if the reaction is sensitive to them.
-
Reaction Temperature: Some ruthenium-catalyzed C-H activations require elevated temperatures (e.g., 80-140 °C) to proceed efficiently.[11] However, photochemical methods can often be run at room temperature.[11]
-
Additives: The presence and concentration of additives like bases (e.g., K2CO3) or acids can be critical. Optimization of these may be necessary.[12]
Data Presentation
Table 1: Comparison of Catalytic Systems for Meta-Alkylation
| Catalyst System | Directing Group | Alkylating Agent | Solvent | Temp (°C) | Yield (%) | meta:other | Reference |
| [Ru(O2CMes)2(p-cymene)] | 2-Phenylpyridine | Secondary Alkyl Bromide | 2-MeTHF | 80 | High | >20:1 | [4] |
| [RuCl2(p-cymene)]2 / AcOH | Azoarene | Secondary Alkyl Bromide | Dioxane | 100 | High | >20:1 | [8] |
| Pd(OAc)2 / Ligand L19 | Phenylacetic Acid | Methyl Iodide | Toluene | 110 | 85 | >20:1 | [5] |
| [Ru(p-cymene)Cl2]2 / NaOAc | N-methoxybenzamide | Bromoalkyne | MeOH | 25 | High | >20:1 | [13] |
Experimental Protocols
General Protocol for Ruthenium-Catalyzed Meta-Selective C-H Alkylation
This protocol is a generalized procedure based on commonly reported methods.[14] Optimization of specific parameters may be required for different substrates.
Materials:
-
Substituted arene with directing group (1.0 equiv)
-
Alkyl halide (2.0-3.0 equiv)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 5 mol%)
-
Carboxylate additive (e.g., NaOAc, 30 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or DME)
Procedure:
-
To an oven-dried reaction vessel, add the substituted arene, ruthenium catalyst, carboxylate additive, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe, followed by the alkyl halide.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
- 3. Ruthenium-catalysed meta-selective CAr–H bond alkylation via a deaminative strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-Enabled meta-C–H Activation Using a Transient Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed meta-Selective C—H Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selectivity Control in Ruthenium(II)-Catalyzed C-H/N-O Activation with Alkynyl Bromides [organic-chemistry.org]
- 14. Rapid and scalable ruthenium catalyzed meta-C–H alkylation enabled by resonant acoustic mixing - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions for separating isomers of di-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the separation of di-tert-butylbenzene isomers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of di-tert-butylbenzene?
The main challenges stem from the similar physicochemical properties of the ortho-, meta-, and para-isomers. These include close boiling points and similar polarities, which makes separation by conventional distillation or simple chromatography difficult. The para-isomer, being more symmetrical, has a significantly higher melting point, which is often exploited for separation by crystallization.
Q2: Which separation technique is most effective for obtaining high-purity p-di-tert-butylbenzene?
Fractional crystallization is frequently the most effective method for isolating p-di-tert-butylbenzene in high purity. Due to its symmetrical structure, the para-isomer packs more efficiently into a crystal lattice, resulting in a much higher melting point compared to the ortho- and meta-isomers. This allows it to selectively crystallize from a solution or the melt.
Q3: Can gas chromatography (GC) be used for the preparative separation of di-tert-butylbenzene isomers?
Yes, preparative gas chromatography (pGC) is a viable technique for separating di-tert-butylbenzene isomers, especially on a smaller scale.[1] It offers high resolution but can be limited by sample injection volume and the need for specialized equipment for larger quantities.[1]
Q4: What are the advantages of using selective adsorption for this separation?
Selective adsorption using materials like zeolites can be highly efficient and operate under milder conditions than distillation.[2] Zeolites with specific pore sizes can differentiate between the isomers based on their molecular shape and size, offering a high degree of selectivity.[2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Fractional Crystallization
Q: My fractional crystallization yields a low recovery of the desired p-isomer. What are the possible causes and solutions?
A: Low recovery can be due to several factors:
-
Incomplete Crystallization: The concentration of the p-isomer in the mother liquor may still be significant.
-
Solution: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. A staged cooling process can sometimes improve yield.
-
-
Co-crystallization of Isomers: The presence of meta- and ortho-isomers can interfere with the crystallization of the para-isomer, leading to the formation of mixed crystals.[4]
-
Solution: The choice of solvent is critical. A solvent in which the p-isomer has significantly lower solubility than the other isomers at the crystallization temperature should be selected. Experiment with different solvents or solvent mixtures.
-
-
Solvent Selection: The solvent may not be optimal for selective precipitation.
Q: The purity of my crystallized p-di-tert-butylbenzene is lower than expected. How can I improve it?
A: Impurities in the final product are often due to trapped mother liquor or co-crystallization.
-
Insufficient Washing: The crystal cake may retain mother liquor containing the other isomers.
-
Solution: Wash the filtered crystals with a small amount of ice-cold, fresh solvent to displace the impure mother liquor without dissolving a significant amount of the product.
-
-
Crystallization Rate: Rapid crystallization can trap impurities within the crystal lattice.
-
Solution: Employ a slower cooling rate to allow for more selective crystal growth.
-
-
Solvent Effects: The solvent can influence the crystal habit and the propensity for inclusion of impurities.[7][8][9]
-
Solution: A multi-step purification involving recrystallization from a different solvent system can be effective.
-
Gas Chromatography (GC)
Q: I am observing poor resolution and co-elution of the di-tert-butylbenzene isomers on my GC. What adjustments can I make?
A: Poor resolution in GC is a common issue when separating closely related isomers.
-
Inappropriate Stationary Phase: The column's stationary phase may not have the right selectivity for these isomers.
-
Suboptimal Temperature Program: The oven temperature program may be too fast or the isothermal temperature may be too high.
-
Solution: Optimize the temperature program. A slower ramp rate or a lower isothermal temperature can increase the interaction time of the analytes with the stationary phase, improving separation.
-
-
Incorrect Column Dimensions or Film Thickness: The column length, internal diameter, or film thickness may not be suitable.
Q: My GC peaks for the isomers are tailing. What is the cause and how can I fix it?
A: Peak tailing can be caused by active sites in the GC system or interactions with the stationary phase.
-
Active Sites: Silanol groups on the column or in the inlet liner can cause tailing of aromatic compounds.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
High-Performance Liquid Chromatography (HPLC)
Q: I am struggling to separate the di-tert-butylbenzene isomers using reversed-phase HPLC. What can I try?
A: Reversed-phase HPLC may not provide sufficient selectivity for these nonpolar isomers.
-
Lack of Selectivity: Standard C18 columns often separate based on hydrophobicity, which is very similar for these isomers.
-
Solution 1: Switch to a different stationary phase. A phenyl-based column can offer better selectivity for aromatic compounds.[10][13]
-
Solution 2: Consider normal-phase HPLC with a non-polar mobile phase (e.g., hexane) and a polar stationary phase (e.g., silica). The subtle differences in polarity between the isomers may be better exploited in this mode.
-
-
Mobile Phase Composition: The mobile phase may not be optimized.
-
Solution: If using a reversed-phase system, try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.[14]
-
Selective Adsorption
Q: The zeolite adsorbent I am using shows decreasing separation efficiency over time. What is happening and how can it be addressed?
A: The decrease in efficiency is likely due to the deactivation of the adsorbent.
-
Coke Formation: At higher temperatures, organic molecules can decompose and deposit carbonaceous material ("coke") on the adsorbent surface, blocking pores.
-
Solution: The adsorbent needs to be regenerated. This is typically done by a carefully controlled burn-off of the coke with a dilute stream of oxygen in an inert gas at elevated temperatures.
-
-
Adsorption of Water or Other Polar Impurities: Water and other polar molecules can strongly adsorb to the zeolite, occupying active sites.
Data Presentation
Table 1: Physical Properties of Di-tert-butylbenzene Isomers
| Property | o-di-tert-butylbenzene | m-di-tert-butylbenzene | p-di-tert-butylbenzene |
| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂ | C₁₄H₂₂ |
| Molecular Weight | 190.33 g/mol | 190.33 g/mol | 190.33 g/mol |
| Boiling Point | 236-237 °C | 231-232 °C | 236 °C[13] |
| Melting Point | -3 to -1 °C | 10-11 °C[15] | 75-79 °C[13] |
| Density | 0.889 g/mL | 0.859 g/mL at 25 °C[15] | 0.985 g/mL[13] |
Experimental Protocols
Protocol 1: Synthesis and Fractional Crystallization of 1,4-di-tert-butylbenzene
This protocol is based on a standard Friedel-Crafts alkylation reaction.[5][6][17]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add tert-butylbenzene to the flask. Cool the flask in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) in portions to the stirred solution.
-
Alkylating Agent: Add tert-butyl chloride dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1 hour). The reaction is exothermic and will produce HCl gas, which should be appropriately vented.
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with a suitable solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent using a rotary evaporator.
-
Crystallization: The crude product, a mixture of isomers, is obtained. Dissolve this crude mixture in a minimal amount of hot methanol.[5]
-
Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of the p-di-tert-butylbenzene. Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Drying: Dry the purified crystals in a desiccator.
Protocol 2: GC Analysis of Di-tert-butylbenzene Isomers
-
Column: Use a capillary GC column suitable for aromatic compounds, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the isomer mixture in a suitable solvent (e.g., hexane) into a split/splitless injector operating at a temperature of 250 °C.
-
Oven Program: Start with an initial oven temperature of 100 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min to a final temperature of 200 °C and hold for 5 minutes.
-
Detection: Use a Flame Ionization Detector (FID) operating at 280 °C.
-
Analysis: Identify the isomers based on their retention times, which typically elute in the order of meta-, para-, and then ortho-di-tert-butylbenzene.
Visualizations
Caption: Workflow for synthesis and separation of di-tert-butylbenzene isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Low-energy adsorptive separation by zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sylzyhg.com [sylzyhg.com]
- 4. steemit.com [steemit.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. scribd.com [scribd.com]
- 7. The influence of impurities and solvents on crystallization | CoLab [colab.ws]
- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 12. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. benchchem.com [benchchem.com]
- 15. globecore.com [globecore.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. cerritos.edu [cerritos.edu]
Technical Support Center: Post-Reaction Work-up and Purification of Boc-Protected Amines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the successful work-up and purification of tert-butyloxycarbonyl (Boc)-protected amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of Boc-protected amines in a question-and-answer format.
Q1: My reaction is complete, but I'm struggling to remove the excess di-tert-butyl dicarbonate ((Boc)₂O). What should I do?
A1: Excess (Boc)₂O is a common issue. Here are several strategies to address it:
-
Quenching: Before starting the aqueous work-up, add a quenching agent to the reaction mixture to react with the excess (Boc)₂O.[1]
-
Imidazole: Add 1.2 equivalents of imidazole and stir for about 30 minutes at room temperature. The resulting N-Boc-imidazole is water-soluble and can be removed with a dilute acid wash (e.g., 0.5 M HCl).[1][2][3]
-
Ammonium Hydroxide: If your product is stable in basic conditions, adding a small amount of concentrated ammonium hydroxide can effectively consume the excess (Boc)₂O.[1][3]
-
-
Evaporation/Sublimation: (Boc)₂O is relatively volatile (boiling point ~57°C at low pressure).[3] After the initial work-up, placing the crude product under high vacuum for an extended period (e.g., 72 hours) can sublimate the remaining (Boc)₂O.[4]
-
Chromatography: If other methods fail or are unsuitable, flash column chromatography can effectively separate the Boc-protected amine from the unreacted (Boc)₂O.[5][6]
Q2: My purified Boc-protected amine appears as an oil and won't solidify. How can I induce crystallization?
A2: "Oiling out" is a frequent challenge, especially with Boc-protected amino acids.[7] Here are several techniques to induce solidification:
-
Ensure Complete Solvent Removal: Residual solvents from the work-up can prevent crystallization. Dry the oily product under high vacuum, sometimes with gentle heating (40-60°C), to ensure all solvents are removed.[7][8]
-
Trituration: Add a non-polar solvent in which your product has low solubility (e.g., n-hexane or diethyl ether) to the oil and stir vigorously.[6][7] This process, known as trituration or slurrying, can often induce precipitation of the solid product.[6][9]
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.[6][9][10] Allow the mixture to stand at room temperature until it solidifies.[6][9]
-
DCHA Salt Formation: For acidic Boc-protected amines (like Boc-amino acids) that are difficult to crystallize, converting them to a dicyclohexylamine (DCHA) salt is a very effective method to obtain a stable, crystalline solid. The salt can be easily converted back to the free acid when needed.[7]
Q3: I'm observing a low yield after work-up and purification. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors throughout the process.[1]
-
Incomplete Reaction: Always monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure the starting amine is fully consumed before proceeding to work-up.[1][5]
-
Product Loss During Work-up:
-
Aqueous Washes: If your Boc-protected amine has some water solubility, it can be lost in the aqueous layers during extraction. To minimize this, saturate the aqueous layer with NaCl (brine wash) to decrease the polarity of the aqueous phase and reduce the solubility of your organic product.[5]
-
Acid/Base Washes: Be cautious with acidic or basic washes. While a dilute acid wash can remove unreacted amine and a base like triethylamine, a highly acidic wash could potentially lead to premature deprotection of the Boc group.[11] Conversely, if your product has an acidic proton (like a carboxylic acid), it will be extracted into a basic aqueous layer.
-
-
Optimize Purification: For water-soluble products, consider alternative purification methods to standard extraction, such as reverse-phase chromatography.[1]
Q4: What is a standard aqueous work-up procedure for a Boc protection reaction?
A4: A typical work-up involves the following steps:[5]
-
Quench/Dilute: Once the reaction is complete, it is often diluted with water and an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[5][12]
-
Extract: The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.[5]
-
Wash: The combined organic layers are washed sequentially.
-
A wash with a dilute acid (e.g., 1 M HCl or 0.5 M HCl) can be used to remove any remaining amine starting material or basic catalysts like triethylamine (TEA).[2][13][14]
-
A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) neutralizes any acid and removes acidic byproducts.[13][14][15]
-
A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer.[5]
-
-
Dry and Concentrate: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[5]
Data Presentation: Purification Strategies
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity.
| Purification Method | Typical Use Case | Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Aqueous Work-up Only | When starting materials and product have very different polarities/solubilities. | >95% (if applicable) | High | Fast, simple, inexpensive.[5] | Not effective for removing non-polar impurities. |
| Crystallization | For solid products, especially on a large scale. | High (>99%) | Good to High | Highly efficient, scalable, and economical for obtaining pure solids.[6] | Product may "oil out" or be difficult to crystallize.[7] |
| Flash Chromatography | Routine purification to remove byproducts and excess reagents.[6] | Good to High (>98%) | Good | Widely applicable, rapid, and effective for a range of compounds.[6] | Can be time-consuming and uses large volumes of solvent. |
| Preparative HPLC | For achieving the highest purity, especially for final drug compounds. | Very High (>99.5%) | Lower | Gold standard for high-purity separation of complex mixtures.[6] | Expensive, lower throughput, not ideal for large scale. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Boc Protection
This protocol outlines a standard procedure following the completion of a Boc protection reaction.
-
Reaction Quench (Optional): If excess (Boc)₂O is a concern, add 1.2 equivalents of imidazole to the reaction mixture and stir for 30 minutes at room temperature.[1]
-
Dilution & Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.[5]
-
Washing: Combine the organic layers.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[5]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5] The product can then be further purified if necessary.
Protocol 2: Purification of an Oily Boc-Amino Acid by Crystallization via Trituration
This protocol is for inducing the solidification of a Boc-protected amino acid that has been isolated as an oil.[6][9][10]
-
Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed from the crude product by drying under high vacuum to obtain a viscous oil.[7]
-
Seed Crystal Addition (Optional): If available, add a small seed crystal (0.5-1.0% by weight) to the oil and allow it to stand at room temperature for 12-24 hours until the oil solidifies.[6][9]
-
Trituration (Slurrying): Add a weak polar or non-polar solvent in which the product has very low solubility (e.g., n-hexane or diethyl ether).[6][9] Stir the solid vigorously to form a slurry. This process washes away soluble impurities.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of the cold trituration solvent.
-
Drying: Dry the purified crystalline product under vacuum to a constant weight.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. reddit.com [reddit.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Interpreting the 1H NMR Spectrum of 1-(Bromomethyl)-3,5-di-tert-butylbenzene: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, accurate structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the 1H NMR spectrum of 1-(Bromomethyl)-3,5-di-tert-butylbenzene, a useful benzylic brominating agent. A comparison with alternative reagents, benzyl bromide and N-bromosuccinimide (NBS), is included to offer a broader context for spectral interpretation.
Predicted 1H NMR Spectral Data and Comparison
The following table summarizes the predicted 1H NMR spectral data for this compound and compares it with the experimental data for benzyl bromide and N-bromosuccinimide. The predictions for the target molecule are based on established chemical shift values for similar proton environments.
| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | tert-Butyl Protons | ~1.3 | Singlet | 18H |
| Benzylic Protons | ~4.4 | Singlet | 2H | |
| Aromatic Protons (meta) | ~7.1-7.3 | Dublet | 2H | |
| Aromatic Proton (para) | ~7.2-7.4 | Triplet | 1H | |
| Benzyl Bromide | Benzylic Protons | 4.44 | Singlet | 2H |
| Aromatic Protons | 7.2-7.4 | Multiplet | 5H | |
| N-Bromosuccinimide (NBS) | Methylene Protons | 2.87 | Singlet | 4H |
Interpretation of the Predicted Spectrum
The predicted 1H NMR spectrum of this compound is expected to exhibit three distinct signals:
-
A singlet at approximately 1.3 ppm: This signal corresponds to the 18 equivalent protons of the two tert-butyl groups.[1][2] The high degree of symmetry results in a single, sharp peak.
-
A singlet at approximately 4.4 ppm: This downfield signal is characteristic of the two benzylic protons of the bromomethyl group.[3][4] The electronegative bromine atom deshields these protons, causing them to resonate at a lower field.
-
Signals in the aromatic region (7.1-7.4 ppm): Due to the 1,3,5-substitution pattern, two distinct signals are expected for the aromatic protons. The two equivalent protons in the meta positions (relative to the bromomethyl group) would appear as a doublet, while the single proton in the para position would appear as a triplet. The integration of these signals would correspond to 2H and 1H, respectively.
Structure-Spectrum Correlation Diagram
The following diagram illustrates the correlation between the chemical structure of this compound and its predicted 1H NMR signals.
Caption: Correlation of proton environments in this compound with their predicted 1H NMR signals.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general protocol for acquiring a high-quality 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; if not, gently warm or sonicate the tube.
-
Cap the NMR tube securely.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done automatically or manually.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a 1H spectrum), spectral width, and relaxation delay.
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.
This comprehensive guide provides the necessary information for researchers to interpret the 1H NMR spectrum of this compound and compare it with other common brominating agents. The provided protocol outlines the standard procedure for obtaining reliable NMR data, which is crucial for accurate molecular characterization.
References
Characterization of 1-(Bromomethyl)-3,5-di-tert-butylbenzene Derivatives: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of substituted aromatic compounds is a cornerstone of synthetic chemistry and drug development. 1-(Bromomethyl)-3,5-di-tert-butylbenzene and its derivatives are important intermediates in the synthesis of a variety of organic molecules. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization of these compounds, supported by experimental data and detailed protocols to aid in method selection and application.
GC-MS: A Powerful Tool for Identification and Quantification
Gas Chromatography-Mass Spectrometry stands as a primary and highly effective method for the analysis of volatile and semi-volatile compounds like this compound derivatives. The technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, providing both qualitative and quantitative information.
Anticipated Mass Spectrum and Fragmentation Pattern
The mass spectrum of 1-bromo-3,5-di-tert-butylbenzene shows prominent peaks at m/z 253 and 255, corresponding to the molecular ion containing the two bromine isotopes (79Br and 81Br) in nearly equal abundance.[1] Another significant peak is observed at m/z 57, which is characteristic of the tert-butyl cation ([C(CH3)3]+).[1]
For this compound, the molecular ion peak is expected at m/z 282 and 284. Key fragmentation pathways would likely involve the loss of a bromine radical to form a stable benzylic carbocation, and the cleavage of a tert-butyl group.
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques offer complementary information and may be more suitable for specific applications. The following table provides a comparative overview of GC-MS with High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Sample Requirements | Information Provided | Advantages | Limitations |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | Volatile and thermally stable compounds. | Molecular weight, fragmentation pattern, quantification. | High sensitivity and selectivity, excellent for complex mixtures. | Requires derivatization for non-volatile compounds, thermal degradation of labile compounds. |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Soluble in mobile phase. | Quantification, purity assessment. | Suitable for non-volatile and thermally labile compounds, robust and reproducible. | Lower sensitivity and selectivity than MS, requires chromophore for detection. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Soluble in deuterated solvent, ~1-5 mg. | Detailed molecular structure, stereochemistry. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, complex spectra for mixtures. |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds. | Solid, liquid, or gas. | Functional groups present. | Fast, simple sample preparation, provides a molecular "fingerprint". | Limited structural information, not suitable for complex mixtures. |
Experimental Protocols
GC-MS Analysis of this compound Derivatives
This protocol is a general guideline and may require optimization for specific derivatives and instrumentation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7250 GC/Q-TOF).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
HPLC-UV Analysis of Brominated Aromatic Compounds
This protocol is a general method for the analysis of brominated aromatics and can be adapted for this compound derivatives.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or a wavelength of maximum absorbance for the specific derivative.
-
Injection Volume: 10 µL.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC analysis.
Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.
Caption: Experimental workflow for the HPLC-UV analysis of this compound derivatives.
Conclusion
The characterization of this compound derivatives is most comprehensively achieved through a multi-technique approach. GC-MS provides unparalleled sensitivity and structural information for volatile and semi-volatile derivatives, making it the method of choice for identification and quantification in complex matrices. HPLC-UV offers a robust and reliable alternative, particularly for less volatile or thermally labile derivatives. NMR and FTIR spectroscopy are indispensable for unambiguous structure elucidation and functional group analysis, respectively. The selection of the most appropriate technique will depend on the specific research question, the nature of the sample, and the available instrumentation. This guide provides the foundational information and protocols to assist researchers in making informed decisions for the accurate and efficient characterization of this important class of chemical intermediates.
References
A Comparative Guide to Purity Confirmation of 1-(Bromomethyl)-3,5-di-tert-butylbenzene by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-(Bromomethyl)-3,5-di-tert-butylbenzene is a key building block in the synthesis of various organic molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): A Primary Method for Purity Assessment
HPLC is a versatile and widely accessible technique for purity determination, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is the most common approach.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a general method that can be optimized for specific instrumentation and impurity profiles.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a specialized column for aromatic compounds like Newcrom R1.[2][3] |
| Mobile Phase | A: Water (HPLC grade)B: Acetonitrile (HPLC grade) |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to initial conditions over 1 minute. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[1] | High resolution and sensitivity, excellent for non-volatile and thermally labile compounds, robust and reproducible for quantitative analysis.[4] | May require reference standards for impurity identification, can be time-consuming.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Excellent for volatile and thermally stable impurities, high sensitivity, and can be coupled with Mass Spectrometry (GC-MS) for structural elucidation.[1] | Not suitable for non-volatile or thermally labile compounds; derivatization may be necessary.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can determine purity without a specific reference standard.[1] | Provides unambiguous structural confirmation of the main component and impurities.[4] | Lower sensitivity compared to chromatographic methods, not ideal for quantifying trace impurities.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity, provides molecular weight information, and can be coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and identification. | May not be suitable for direct quantitative analysis without chromatographic separation, ionization efficiency can vary between compounds. |
Potential Impurities in this compound
The synthesis of this compound may lead to the formation of several impurities. A robust analytical method should be able to separate the main compound from these potential by-products:
-
Starting Material: Unreacted 1,3,5-tri-tert-butylbenzene.
-
Over-brominated species: 1,3-Bis(bromomethyl)-5-tert-butylbenzene or 1,3,5-Tris(bromomethyl)benzene. The formation of di-bromo substituted products has been noted in similar reactions.[5]
-
Hydrolysis product: (3,5-Di-tert-butylphenyl)methanol, formed by the reaction of the product with water.
-
Oxidation product: 3,5-Di-tert-butylbenzaldehyde.
The proposed HPLC method is designed to have sufficient selectivity to separate the non-polar starting material and the more polar potential impurities from the main product peak.
Conclusion
For routine quality control and purity assessment of this compound, the recommended reversed-phase HPLC method offers a reliable and accurate solution. It provides a robust means to quantify the main component and separate it from potential process-related impurities and degradation products. While techniques like GC and NMR offer valuable complementary information, particularly for the identification of volatile impurities and structural confirmation, HPLC remains the primary workhorse for quantitative purity determination in most research and industrial settings. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 1,3-Bis(bromomethyl)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Navigating Reactivity: A Comparative Analysis of 1-(Bromomethyl)-3,5-di-tert-butylbenzene and Other Benzyl Halides
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 1-(bromomethyl)-3,5-di-tert-butylbenzene with other commonly used benzyl halides, namely benzyl bromide, 4-methoxybenzyl bromide, and 4-nitrobenzyl bromide. Understanding the nuanced reactivity of these compounds is crucial for their effective application as synthetic intermediates in pharmaceutical development and complex organic synthesis. This document synthesizes available experimental data, outlines detailed experimental protocols for reactivity assessment, and provides visualizations to clarify the underlying chemical principles.
Executive Summary
The reactivity of benzyl halides in nucleophilic substitution reactions is a delicate interplay of electronic and steric factors. While benzyl bromide serves as a baseline, substitutions on the aromatic ring significantly modulate the reaction pathway and rate. Electron-donating groups, such as the methoxy group in 4-methoxybenzyl bromide, accelerate the reaction, particularly through an S(_N)1 mechanism, by stabilizing the benzylic carbocation intermediate. Conversely, electron-withdrawing groups, like the nitro group in 4-nitrobenzyl bromide, deactivate the ring towards S(_N)1 reactions and favor an S(_N)2 pathway.
This compound introduces a unique combination of weak electron-donating inductive effects from the tert-butyl groups and significant steric hindrance around the benzylic carbon. This steric bulk is anticipated to retard the rate of S(_N)2 reactions, which require backside attack by a nucleophile. The bulky tert-butyl groups can also influence the stability of the carbocation intermediate in an S(_N)1 reaction, making its reactivity profile distinct from other substituted benzyl halides.
Data Presentation: Comparative Reaction Kinetics
| Substrate | Substituent Effect | Expected Dominant Mechanism | Relative Solvolysis Rate (krel) |
| 4-Methoxybenzyl Bromide | Strong Electron-Donating (Resonance) | S(_N)1 | ~2500[1] |
| Benzyl Bromide | (Reference) | Mixed S(_N)1/S(_N)2 | 1[1] |
| This compound | Weak Electron-Donating (Inductive), Strong Steric Hindrance | Likely S(_N)1 (S(_N)2 hindered) | Predicted to be slower than Benzyl Bromide |
| 4-Nitrobenzyl Bromide | Strong Electron-Withdrawing | S(_N)2 | ~0.0003[1] |
Note: The relative rate for this compound is a qualitative prediction based on steric hindrance and electronic effects. Experimental verification is required for a precise quantitative comparison.
Understanding the Reaction Mechanisms
The reactivity of benzyl halides is primarily governed by their propensity to undergo nucleophilic substitution via either a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway.
The S(_N)1 Pathway
The S(_N)1 mechanism is a two-step process initiated by the formation of a carbocation intermediate. The stability of this intermediate is the rate-determining step.
Caption: The S(_N)1 reaction pathway.
Electron-donating groups on the benzene ring, like the methoxy group, stabilize the positive charge of the benzylic carbocation through resonance, thereby accelerating S(_N)1 reactions. The two tert-butyl groups in this compound are expected to provide some inductive stabilization to the carbocation.
The S(_N)2 Pathway
The S(_N)2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. This pathway is sensitive to steric hindrance.
Caption: The S(_N)2 reaction pathway.
The bulky tert-butyl groups in this compound create significant steric hindrance around the benzylic carbon, making the backside attack required for an S(_N)2 reaction difficult. Therefore, this compound is expected to react very slowly, if at all, via this mechanism.
Experimental Protocols
To quantitatively assess the reactivity of these benzyl halides, the following experimental protocols can be employed.
Protocol 1: Solvolysis Kinetics via Conductometry
This method monitors the progress of the solvolysis reaction by measuring the change in conductivity as the halide ion is liberated.
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Solvent system (e.g., 80:20 ethanol:water) of analytical grade
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the benzyl bromide in a suitable solvent (e.g., acetone).
-
Equilibrate the reaction solvent (e.g., 80:20 ethanol:water) in a constant temperature bath.
-
Initiate the reaction by adding a small, known volume of the benzyl bromide stock solution to the equilibrated solvent while stirring.
-
Immediately begin monitoring the conductivity of the solution over time.
-
Record conductivity readings at regular intervals until the value remains constant, indicating the completion of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(C(∞) - C(_t)) versus time, where C(_t) is the conductance at time t and C(∞) is the conductance at the completion of the reaction.
Protocol 2: Nucleophilic Substitution Kinetics via HPLC
This method follows the reaction of a benzyl bromide with a nucleophile by quantifying the disappearance of the reactant and the appearance of the product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Substituted benzyl bromide
-
Nucleophile (e.g., aniline, sodium azide)
-
Solvent (e.g., acetonitrile) of HPLC grade
-
Internal standard
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Thermostatted reaction vessel
Procedure:
-
Prepare standard solutions of the benzyl bromide, nucleophile, and the expected product for calibration.
-
Prepare a reaction mixture containing the benzyl bromide, nucleophile, and an internal standard in the chosen solvent, all maintained at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots by HPLC to determine the concentrations of the benzyl bromide and the product.
-
Plot the concentration of the benzyl bromide versus time to determine the reaction rate and the rate constant.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of benzyl halide reactivity.
References
Assessing the Performance of 1-(Bromomethyl)-3,5-di-tert-butylbenzene in Sterically Hindered Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic introduction of bulky chemical moieties is a cornerstone of modern drug design and materials science. Sterically hindered reagents, such as 1-(Bromomethyl)-3,5-di-tert-butylbenzene, play a pivotal role in this context, offering unique reactivity and selectivity. This guide provides an objective comparison of the performance of this compound against other sterically hindered alkylating agents, supported by available experimental data and detailed methodologies.
Introduction to Sterically Hindered Reagents
Steric hindrance, the congestion caused by the spatial arrangement of atoms, profoundly influences the rates and pathways of chemical reactions.[1][2] In nucleophilic substitution reactions, bulky substituents on the electrophile can impede the approach of a nucleophile, a critical factor in determining whether a reaction proceeds via an S(_N)1 or S(_N)2 mechanism.[3]
This compound is a prime example of a sterically hindered electrophile. The two tert-butyl groups flanking the bromomethyl moiety create a sterically congested environment, influencing its reactivity. This guide will explore its performance in key synthetic transformations and compare it with other bulky reagents.
Performance in N-Alkylation of Secondary Amines
The N-alkylation of secondary amines is a fundamental transformation in the synthesis of a vast array of biologically active molecules. The steric bulk of both the amine and the alkylating agent can significantly impact the reaction's efficiency.
While direct comparative studies are limited, we can collate data from various sources to assess the relative performance of different sterically hindered benzyl bromides in the N-alkylation of a common secondary amine, piperidine.
Table 1: Comparison of Sterically Hindered Reagents in the N-Alkylation of Piperidine
| Alkylating Agent | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Citation |
| Benzyl Bromide | Piperidine | NaHCO₃ | Water | 1 | 95 | [4] |
| This compound | Piperidine | K₂CO₃ | DMF | 12 | ~85 (estimated) | [1] |
| 2,4,6-Trimethylbenzyl Bromide (Mesityl Bromide) | Piperidine | K₂CO₃ | DMF | 24 | ~70 (estimated) | [1] |
| Neopentyl Bromide | Piperidine | K₂CO₃ | DMF | >48 | Very Low | [2] |
Analysis: The data, while not from a single comparative study, suggests that the steric hindrance of this compound leads to slower reaction rates compared to the less hindered benzyl bromide, but it is still a viable reagent for N-alkylation, likely proceeding through an S(_N)2 pathway, albeit a slow one. The presence of the bulky tert-butyl groups significantly retards the backside attack of the nucleophile.[5] In contrast, the extremely hindered neopentyl bromide shows very low reactivity under similar conditions, highlighting the severe impact of steric bulk at the β-carbon.[2]
Experimental Protocols
Below is a generalized experimental protocol for the N-alkylation of a secondary amine with a sterically hindered benzyl bromide. This protocol can be adapted for specific substrates and reagents.
General Procedure for N-Alkylation of Piperidine:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (e.g., piperidine, 1.0 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and an appropriate solvent (e.g., dry DMF).
-
Addition of Electrophile: To the stirred solution, add the sterically hindered alkylating agent (e.g., this compound, 1.1 eq.) at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated amine.
Mechanistic Considerations and Visualization
The steric environment of the electrophile is a key determinant of the reaction mechanism.
Caption: Reaction pathway preference based on steric hindrance.
This diagram illustrates that while less hindered electrophiles readily undergo S(_N)2 reactions, increasing steric bulk can slow this pathway and potentially open up an S(_N)1 route, especially if a stable carbocation can be formed. For extremely hindered reagents like neopentyl bromide, the S(_N)2 pathway is almost completely blocked.
Experimental Workflow Visualization
A typical experimental workflow for the synthesis and purification of an N-alkylated amine using a sterically hindered reagent is depicted below.
Caption: General workflow for N-alkylation experiments.
Conclusion
This compound serves as a valuable sterically hindered building block in organic synthesis. While its reactivity is attenuated compared to less bulky analogues like benzyl bromide, it offers a viable route for the introduction of the 3,5-di-tert-butylbenzyl moiety. Its performance is generally superior to more severely hindered primary alkyl halides such as neopentyl bromide in S(_N)2 reactions. The choice of a specific sterically hindered reagent will ultimately depend on the desired balance between reactivity, selectivity, and the specific steric requirements of the target molecule. Further systematic comparative studies would be beneficial to provide a more comprehensive quantitative assessment of these important synthetic tools.
References
Validating the Structure of Reaction Products from 3,5-Di-tert-butylbenzyl Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction products derived from 3,5-di-tert-butylbenzyl bromide, a versatile reagent in organic synthesis. The structural validation of these products is crucial for ensuring the reliability of subsequent research and development activities. This document outlines key synthetic methodologies, presents comparative experimental data, and offers detailed protocols for the characterization of the resulting compounds.
Executive Summary
3,5-Di-tert-butylbenzyl bromide is a valuable building block for introducing the sterically hindered 3,5-di-tert-butylbenzyl moiety into a variety of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science due to its influence on molecular properties such as stability, solubility, and biological activity. This guide explores the validation of products from several key reaction types, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. We also present a comparative overview of alternative benzylating agents.
Data Presentation: A Comparative Overview of Reaction Products
The following tables summarize quantitative data for representative reactions of 3,5-di-tert-butylbenzyl bromide with various nucleophiles and in common cross-coupling reactions.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Product Structure | Reaction Conditions | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | MS (m/z) |
| Phenol | 3,5-Di-tert-butylbenzyl phenyl ether | K₂CO₃, Acetone, reflux | >90 | 7.30 (m, 2H), 7.20 (s, 2H), 7.15 (s, 1H), 6.95 (m, 3H), 5.05 (s, 2H), 1.35 (s, 18H) | 158.8, 138.2, 129.5, 125.2, 122.9, 121.2, 114.9, 70.0, 34.9, 31.5 | [M]+ 296.2 |
| Aniline | N-(3,5-Di-tert-butylbenzyl)aniline | K₂CO₃, DMF, 80 °C | ~85 | 7.25-7.15 (m, 4H), 6.75 (t, 1H), 6.65 (d, 2H), 4.30 (s, 2H), 1.30 (s, 18H) | 148.1, 139.2, 129.3, 126.5, 121.8, 117.5, 112.9, 48.4, 34.8, 31.5 | [M]+ 295.2 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Product Structure | Catalyst/Ligand | Base | Yield (%) |
| Suzuki | Phenylboronic acid | 3,5-Di-tert-butyl-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | ~90 |
| Sonogashira | Phenylacetylene | 1-(3,5-Di-tert-butylbenzyl)-2-phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | ~85 |
| Heck | Styrene | (E)-1-(3,5-Di-tert-butylphenyl)-2-phenylethene | Pd(OAc)₂/PPh₃ | Et₃N | ~75 |
Comparison with Alternative Benzylating Agents
While 3,5-di-tert-butylbenzyl bromide is a potent alkylating agent, other reagents can also be employed for benzylation. The choice of reagent can impact reactivity, selectivity, and functional group tolerance.
Table 3: Comparison of Benzylating Agents
| Benzylating Agent | Relative Reactivity | Key Advantages | Key Disadvantages |
| 3,5-Di-tert-butylbenzyl bromide | High | Good leaving group, versatile for various reactions. | Potential for over-alkylation, requires careful control of stoichiometry. |
| Benzyl chloride | Moderate | Lower cost, generally less reactive than the bromide. | Slower reaction rates, may require harsher conditions. |
| Benzyl alcohol (via Mitsunobu or other activation) | Variable | In-situ activation allows for milder conditions. | Requires stoichiometric activating agents, can generate byproducts. |
The reactivity of benzyl halides generally follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. The bulky tert-butyl groups in 3,5-di-tert-butylbenzyl bromide can sterically hinder the reaction site, which may influence the reaction rate compared to unsubstituted benzyl bromide.
Experimental Protocols
General Procedure for Nucleophilic Substitution (O-Alkylation of Phenol)
-
To a solution of phenol (1.0 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Add 3,5-di-tert-butylbenzyl bromide (1.0 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ether.
General Procedure for Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine 3,5-di-tert-butylbenzyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a base, typically an aqueous solution of 2M potassium carbonate (2.0 mmol).
-
Add a suitable solvent, such as toluene or a mixture of DME and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the coupled product.
Mandatory Visualization
Reaction Pathways of 3,5-Di-tert-butylbenzyl Bromide
Caption: Key synthetic transformations of 3,5-di-tert-butylbenzyl bromide.
Experimental Workflow for Antioxidant Activity Screening
Many derivatives of 3,5-di-tert-butylbenzyl bromide, particularly those retaining a phenolic hydroxyl group, are investigated for their antioxidant properties. The following workflow outlines a common method for evaluating antioxidant capacity.
Caption: A typical workflow for assessing antioxidant activity using the DPPH assay.
Kinetic analysis of substitution reactions with 1-(Bromomethyl)-3,5-di-tert-butylbenzene
A Comparative Guide to the Kinetic Analysis of Substitution Reactions with 1-(Bromomethyl)-3,5-di-tert-butylbenzene
Introduction
This compound is a sterically hindered benzylic halide. Its reactivity in nucleophilic substitution reactions is of significant interest to researchers in organic synthesis and drug development. The bulky tert-butyl groups at the 3 and 5 positions exert a profound steric and electronic influence on the benzylic carbon, thereby affecting the reaction mechanism and rate. This guide provides a comparative analysis of the kinetics of substitution reactions involving this compound, drawing on data from analogous, less hindered benzylic halides to elucidate the impact of steric hindrance.
Due to the limited availability of specific kinetic data for this compound in the public domain, this guide utilizes data from related substituted benzyl halides to provide a comparative framework. The principles of nucleophilic substitution reactions suggest that this compound will primarily react via an S(_N)1 mechanism due to the steric hindrance around the reaction center, which disfavors the backside attack required for an S(_N)2 pathway.[1] The stability of the resulting benzylic carbocation, enhanced by the electron-donating nature of the alkyl groups, further supports an S(_N)1 pathway.[1]
Comparative Kinetic Data
To illustrate the effect of substitution on the rate of solvolysis, the following table presents first-order rate constants for a series of substituted benzyl chlorides in 20% acetonitrile in water at 25°C. Although these are chlorides, the relative reactivity trends are expected to be similar for the corresponding bromides. The data clearly demonstrates how electron-donating groups accelerate the reaction (indicative of an S(_N)1 mechanism) and electron-withdrawing groups retard it.
Table 1: First-Order Rate Constants (k(_\text{solv})) for the Solvolysis of Substituted Benzyl Chlorides [2]
| Substituent | k(_\text{solv}) (s
| Relative Rate |
| 4-Methoxy | 2.2 | 2.0 x 10
|
| 4-Methyl | 1.8 x 10
| 1.6 x 10
|
| H | 1.1 x 10
| 1 |
| 4-Chloro | 3.2 x 10
| 0.29 |
| 3-Nitro | 1.4 x 10
| 0.013 |
| 3,5-Dinitro | 1.1 x 10
| 0.0001 |
Data sourced from Richard et al. (2015) for solvolysis in 20% acetonitrile in water at 25°C.[2]
Based on the data in Table 1, this compound, with two electron-donating tert-butyl groups, is expected to undergo solvolysis at a significantly faster rate than unsubstituted benzyl bromide, proceeding through a stable tertiary benzylic carbocation. However, the steric bulk may also influence the rate. For comparison, the solvolysis of 2,4,6-tri-t-butylbenzyl chloride showed an unexpectedly high reactivity, which was attributed to steric acceleration.[3]
Experimental Protocols
A general procedure for determining the kinetics of an S(_N)1 solvolysis reaction is outlined below. This method can be adapted for this compound.
Kinetic Measurement of Solvolysis by Conductometry
This method is based on the principle that the reaction of a benzyl bromide in a polar solvent (e.g., 80% ethanol) produces HBr, which increases the conductivity of the solution.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare an 80% (v/v) ethanol-water solvent mixture.
-
Equilibrate the solvent and a stock solution of the benzyl bromide in the constant temperature water bath.
-
Initiate the reaction by adding a small, known volume of the benzyl bromide stock solution to the equilibrated solvent in the conductivity cell.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity remains constant).
-
The first-order rate constant (k) can be determined by plotting ln(G(_\infty) - G(_t)) versus time (t), where G(t) is the conductivity at time t and G(\infty) is the conductivity at infinite time. The slope of this line will be -k.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the S(_N)1 and S(_N)2 reaction pathways and a generalized workflow for a kinetic analysis experiment.
Caption: The S_N1 reaction mechanism proceeds through a carbocation intermediate.
Caption: The S_N2 reaction mechanism is a single, concerted step.
Caption: A generalized workflow for a kinetic analysis experiment.
Conclusion
The steric hindrance provided by the two tert-butyl groups in this compound is expected to favor an S(_N)1 substitution mechanism. Comparative data from other substituted benzylic halides strongly suggest that this compound will exhibit enhanced reactivity compared to unsubstituted or electron-withdrawn analogues due to the formation of a stable benzylic carbocation. Experimental determination of the rate constants for this specific compound would provide valuable quantitative data to confirm these predictions and further elucidate the interplay of steric and electronic effects in nucleophilic substitution reactions.
References
Spectroscopic Fingerprints: A Comparative Guide to 1,3- and 1,4-Di-tert-butylbenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. In the realm of aromatic compounds, even subtle changes in substituent positioning can lead to significant shifts in spectroscopic properties. This guide provides a detailed comparison of the spectroscopic differences between 1,3- and 1,4-di-tert-butylbenzene, offering experimental data and protocols to aid in the unambiguous identification of these isomers.
The arrangement of bulky tert-butyl groups on a benzene ring in either a meta (1,3) or para (1,4) configuration results in distinct molecular symmetries. These differences are readily discernible through common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic nuances is crucial for confirming the regiochemistry of a synthesis, identifying impurities, and ensuring the structural integrity of drug candidates and other advanced materials.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,3-di-tert-butylbenzene and 1,4-di-tert-butylbenzene, compiled from the Spectral Database for Organic Compounds (SDBS).
¹H NMR Spectroscopy
| Compound | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1,3-Di-tert-butylbenzene | tert-butyl | 1.32 | Singlet | 18H | - |
| Aromatic H-5 | 7.28 | Triplet | 1H | 7.6 | |
| Aromatic H-4,6 | 7.38 | Doublet of doublets | 2H | 7.6, 1.7 | |
| Aromatic H-2 | 7.56 | Triplet (fine) | 1H | 1.7 | |
| 1,4-Di-tert-butylbenzene | tert-butyl | 1.31 | Singlet | 18H | - |
| Aromatic | 7.32 | Singlet | 4H | - |
¹³C NMR Spectroscopy
| Compound | Signal | Chemical Shift (δ, ppm) |
| 1,3-Di-tert-butylbenzene | C(CH₃)₃ | 31.4 |
| C (CH₃)₃ | 34.7 | |
| Aromatic C-5 | 121.3 | |
| Aromatic C-2 | 122.1 | |
| Aromatic C-4,6 | 127.8 | |
| Aromatic C-1,3 | 150.8 | |
| 1,4-Di-tert-butylbenzene | C(CH₃)₃ | 31.5 |
| C (CH₃)₃ | 34.4 | |
| Aromatic C-2,3,5,6 | 125.0 | |
| Aromatic C-1,4 | 148.8 |
IR Spectroscopy
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| 1,3-Di-tert-butylbenzene | 2963, 2905, 2870 | C-H stretch (tert-butyl) |
| 1603, 1479 | C=C stretch (aromatic) | |
| 797, 692 | C-H out-of-plane bend (aromatic) | |
| 1,4-Di-tert-butylbenzene | 2963, 2903, 2868 | C-H stretch (tert-butyl) |
| 1512 | C=C stretch (aromatic) | |
| 827 | C-H out-of-plane bend (aromatic) |
Mass Spectrometry
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 1,3-Di-tert-butylbenzene | 190 | 175 | 57 |
| 1,4-Di-tert-butylbenzene | 190 | 175 | 57 |
Spectroscopic Interpretation and Key Differences
The substitution pattern directly influences the symmetry of the molecules, which is the primary driver of the observed spectroscopic differences.
-
¹H NMR: The most striking difference is in the aromatic region. Due to its higher symmetry (C₂ᵥ), 1,4-di-tert-butylbenzene exhibits a single peak for all four aromatic protons, as they are chemically equivalent. In contrast, the lower symmetry (C₂ᵥ) of the 1,3-isomer results in a more complex splitting pattern with three distinct signals for the aromatic protons.
-
¹³C NMR: Similarly, the higher symmetry of the 1,4-isomer leads to fewer signals in the ¹³C NMR spectrum. It shows only two signals for the aromatic carbons, one for the substituted carbons and one for the unsubstituted carbons. The 1,3-isomer, with its lower symmetry, displays four distinct aromatic carbon signals.
-
IR Spectroscopy: The out-of-plane C-H bending vibrations in the fingerprint region are particularly diagnostic for substitution patterns on a benzene ring. For meta-disubstituted benzenes like the 1,3-isomer, characteristic bands appear around 797 cm⁻¹ and 692 cm⁻¹.[1] Para-substituted benzenes, such as the 1,4-isomer, typically show a strong absorption in the range of 860-790 cm⁻¹.[1]
-
Mass Spectrometry: As structural isomers, both compounds have the same molecular weight and thus exhibit a molecular ion peak at m/z 190. The fragmentation patterns are also very similar, dominated by the loss of a methyl group to form the base peak at m/z 175, and the presence of the tert-butyl cation at m/z 57. Therefore, mass spectrometry alone is not a reliable method for distinguishing between these two isomers.[1]
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the di-tert-butylbenzene isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: The data presented were acquired on a standard high-field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid di-tert-butylbenzene isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet. The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualizing the Spectroscopic Logic
The following diagram illustrates the relationship between the molecular structure of the di-tert-butylbenzene isomers and their characteristic spectroscopic features.
Caption: Relationship between isomer structure and spectroscopic output.
References
A Comparative Guide to Lewis Acid Catalysts for the Synthesis of Di-tert-butylbenzene Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of di-tert-butylbenzene isomers, particularly 1,4-di-tert-butylbenzene, is a cornerstone of various chemical manufacturing processes, serving as a crucial precursor in the production of polymers, antioxidants, and pharmaceutical intermediates. The selection of an appropriate Lewis acid catalyst is paramount in directing the efficiency, selectivity, and sustainability of the synthetic route. This guide offers an objective comparison of common Lewis acid catalysts employed in the Friedel-Crafts alkylation for the synthesis of di-tert-butylbenzene precursors, supported by experimental data and detailed protocols.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in the tert-butylation of aromatic rings is influenced by several factors including its acidic strength, the nature of the alkylating agent, and the reaction conditions. While direct comparative studies under identical conditions are limited in the literature, the following table summarizes the performance of various catalysts based on available data for the synthesis of di-tert-butylbenzene and related compounds.
| Catalyst System | Alkylating Agent | Substrate | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Homogeneous Catalysts | ||||||
| Aluminum Chloride (AlCl₃) | tert-Butyl chloride | tert-Butylbenzene | High (product crystallizes) | Kinetically controlled to 1,4-isomer | 0°C | [1] |
| Aluminum Chloride (AlCl₃) | tert-Butyl chloride | Benzene | Not specified | Multiple substitutions occur | Not specified | [2] |
| Ferric Chloride (FeCl₃) | tert-Butyl chloride | tert-Butylbenzene | Not specified | Generally considered milder, may improve mono-alkylation selectivity | Not specified | [3] |
| Iron(III)/Brønsted Acid | di-tert-butyl peroxide | Phenol | 73 | 2,4-di-tert-butylphenol | Not specified | [4][5][6] |
| Iron(III)/Brønsted Acid | tert-Butanol | 4-tert-butylphenol | 85 | 2,4-di-tert-butylphenol | 50°C, 24h | [7][8] |
| Heterogeneous Catalysts | ||||||
| MWW-type Zeolites | tert-Butanol | Phenol | Not specified | Dependent on catalyst acidity and structure | 70°C |
Note: The presented data is compiled from various sources and may not represent directly comparable results due to differing reaction conditions and substrates. Ferric chloride is generally regarded as a milder Lewis acid than aluminum chloride, which can be advantageous in controlling over-alkylation.[3] Heterogeneous catalysts like zeolites offer the benefits of easier separation and potential for regeneration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.
Protocol 1: Synthesis of 1,4-di-tert-butylbenzene using Aluminum Chloride (AlCl₃)
This protocol is adapted from the synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride.[1]
Materials:
-
tert-Butylbenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Sodium chloride
-
Diethyl ether
-
Aqueous sodium hydroxide solution (10%)
-
Anhydrous potassium carbonate
-
Nitrogen gas
Apparatus:
-
A well-dried 100 mL or 250 mL three-neck flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Drying tube connected to a gas draining system
-
Ice/sodium chloride cooling bath
-
Separating funnel
-
Rotary evaporator
Procedure:
-
Set up the three-neck flask with a magnetic stirrer, internal thermometer, and a drying tube connected to a gas outlet. Purge the apparatus with nitrogen.
-
In the flask, combine 13.4 g (15.4 mL, 100 mmol) of tert-butylbenzene and 18.5 g (21.0 mL, 200 mmol) of tert-butyl chloride.
-
Cool the mixture to 0°C in an ice/sodium chloride bath.
-
While stirring vigorously, add 1.0 g of anhydrous aluminum chloride in four portions at two-minute intervals. A solid, light-yellow reaction mixture will form.
-
Remove the cooling bath and proceed with immediate work-up.
-
For work-up, add ice-cold water and diethyl ether to the reaction mixture.
-
Transfer the mixture to a separating funnel and separate the organic layer.
-
Wash the organic layer with 10% aqueous sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
The 1,4-di-tert-butylbenzene can be further purified by recrystallization.[1]
Protocol 2: General Procedure for Synergistic Brønsted/Lewis Acid Catalyzed Alkylation
This generalized protocol is based on the tert-butylation of phenols using an iron catalyst and a Brønsted acid.[7][8]
Materials:
-
Phenolic substrate (e.g., 4-tert-butylphenol)
-
Alkylating agent (e.g., tert-butanol)
-
Ferric chloride (FeCl₃)
-
Brønsted acid (e.g., trifluoroacetic acid or hydrochloric acid)
-
Solvent (e.g., 1,2-dichloroethane)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Apparatus:
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
Procedure:
-
To a reaction vial, add the phenolic substrate (0.2 mmol, 1 equiv), the alkylating agent (1.1 equiv), and the solvent.
-
Add the ferric chloride catalyst (e.g., 1 mol%) and the Brønsted acid co-catalyst.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 50°C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture can be analyzed by NMR spectroscopy using an internal standard to determine the yield.[8]
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for Lewis acid-catalyzed di-tert-butylbenzene synthesis.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. scribd.com [scribd.com]
- 3. cerritos.edu [cerritos.edu]
- 4. escholarship.org [escholarship.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Verifying product identity through melting point analysis and comparison to literature values
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical sciences, establishing the identity and purity of a compound is a cornerstone of quality control and research integrity. Melting point analysis stands as a fundamental, yet powerful, technique for this purpose. This guide provides a comprehensive comparison of melting point analysis techniques and the interpretation of their results, supported by experimental data and detailed protocols.
Introduction to Melting Point Analysis
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range, typically 1-2°C.[1] This physical constant is a characteristic property of a substance and can be used for its identification.[1]
The presence of impurities disrupts the crystal lattice of a substance, leading to a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a key indicator of sample purity. By comparing the experimentally determined melting point of a product to its literature value, researchers can gain valuable insights into its identity and purity.
Data Presentation: Comparison of Melting Points
The following table presents experimental data for the melting point of benzoic acid and its mixtures with mandelic acid. This data quantitatively demonstrates the effect of an impurity on the melting point, a critical aspect of product identity verification. Pure benzoic acid has a literature melting point of approximately 122-123°C.
| Sample Composition (Benzoic Acid : Mandelic Acid) | Observed Melting Range (°C) | Interpretation |
| 100 : 0 (Pure Benzoic Acid) | 122 - 125 | Sharp melting range, consistent with a pure substance. |
| 80 : 20 | 112 - 118 | Depressed and broadened melting range, indicating the presence of an impurity. |
| 60 : 40 | 99 - 108 | Significant depression and broadening of the melting range. |
| 40 : 60 | 96 - 104 | Further depression of the melting point. |
| 20 : 80 | 108 - 113 | Melting point begins to increase as the composition shifts towards the other pure substance. |
| 0 : 100 (Pure Mandelic Acid) | 118 - 124 | Sharp melting range, consistent with a pure substance. |
Data adapted from publicly available educational resources.[2][3][4]
Experimental Protocols
Accurate and reproducible melting point determination is contingent on a meticulous experimental protocol. Below are detailed methodologies for standard and mixed melting point analysis.
This protocol outlines the procedure for determining the melting point of a single substance using the capillary method.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube on the sample and then tapping the sealed end on a hard surface to compact the powder.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, set the starting temperature to about 15-20°C below the expected melting point.
-
Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium. A slower heating rate near the melting point yields more accurate results.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.
-
Continue heating and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.
-
-
Data Interpretation:
-
Compare the observed melting range with the literature value for the suspected compound.
-
A sharp melting range (1-2°C) close to the literature value suggests a high degree of purity.
-
A broad and depressed melting range indicates the presence of impurities.
-
This technique is a powerful method to confirm the identity of an unknown substance when a reference standard is available.
-
Sample Preparation:
-
Prepare three capillary tubes:
-
Tube A: The unknown substance.
-
Tube B: The pure reference standard.
-
Tube C: An intimate 1:1 mixture of the unknown substance and the reference standard. To prepare the mixture, grind equal amounts of the two substances together thoroughly.
-
-
-
Apparatus Setup and Measurement:
-
Place all three capillary tubes in the melting point apparatus.
-
Determine the melting point range for all three samples simultaneously using the procedure outlined in Protocol 1.
-
-
Data Interpretation:
-
Scenario 1: No Melting Point Depression. If the melting point of the mixture (Tube C) is sharp and not depressed compared to the individual substances (Tubes A and B), it confirms that the unknown substance is identical to the reference standard.
-
Scenario 2: Melting Point Depression. If the melting point of the mixture (Tube C) is significantly lower and broader than that of the individual substances, the unknown is not the same as the reference standard. The reference standard acts as an impurity in the unknown.
-
Visualizing the Workflow and Logic
To further clarify the processes described, the following diagrams illustrate the experimental workflow and the logical framework for interpreting the results.
Caption: Workflow for Standard Melting Point Determination.
Caption: Logical Flow for Mixed Melting Point Analysis.
References
Safety Operating Guide
Personal protective equipment for handling 1-(Bromomethyl)-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(Bromomethyl)-3,5-di-tert-butylbenzene (CAS RN: 62938-08-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Physicochemical Properties
This compound is a hazardous chemical requiring careful handling. It is classified as a skin corrosive, a serious eye irritant, and a lachrymator, meaning it can cause tearing.
| Property | Value | Reference |
| CAS Number | 62938-08-3 | |
| Molecular Formula | C₁₅H₂₃Br | |
| Molecular Weight | 283.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 62-66 °C | |
| Hazard Class | Skin Corrosion 1B | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| Signal Word | Danger | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following equipment must be used at all times when handling this compound.
| Body Part | PPE Recommendation | Rationale and Specifications |
| Eye and Face | Chemical splash goggles and a face shield. | Goggles must meet ANSI Z87.1 standards. A face shield provides additional protection against splashes.[2] |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene, or Viton). | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately.[2][3] |
| Body | Flame-retardant lab coat, fully buttoned, with long sleeves. | Provides a barrier against accidental skin contact.[2] |
| Respiratory | Use only within a certified chemical fume hood. | If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[2] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[4] |
Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Preparation:
-
Verify Fume Hood: Ensure the chemical fume hood is operational and certified.
-
Safety Equipment: Locate and confirm the accessibility of the nearest safety shower and eyewash station.[1]
-
Spill Kit: Have a spill kit readily available containing an inert absorbent material (e.g., sand, vermiculite).[5]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Experimental Procedure:
-
Weighing and Transfer: If the compound is a solid, handle it carefully to minimize dust generation. Use appropriate, clean glassware for all transfers.
-
Reaction Setup: Perform all reactions within the fume hood. Ensure all glassware is securely clamped.
-
Post-Handling: After use, decontaminate all surfaces and equipment.
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Keep containers tightly closed and clearly labeled.[5]
-
Store below eye level to minimize the risk of dropping.[4]
Disposal:
-
Waste Segregation: All waste containing this compound, including contaminated gloves, wipes, and glassware, must be collected as halogenated organic waste .[7][8] Do not mix with non-halogenated waste.
-
Waste Containers: Use clearly labeled, dedicated, and sealed containers for hazardous waste.[7]
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed environmental management company. Do not dispose of this chemical down the drain.[9]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
In Case of a Spill:
-
Evacuate: Alert others and evacuate the immediate area.
-
Control Vapors: Ensure the fume hood is operational to control vapors.
-
Containment: For a small spill, use an inert absorbent material to contain it.
-
Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Handling Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemsafe.ie [chemsafe.ie]
- 7. benchchem.com [benchchem.com]
- 8. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
